Product packaging for BP-1-102(Cat. No.:CAS No. 1334493-07-0)

BP-1-102

Cat. No.: B612108
CAS No.: 1334493-07-0
M. Wt: 626.6 g/mol
InChI Key: WNVSFFVDMUSXSX-UHFFFAOYSA-N
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Description

a STAT3 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27F5N2O6S B612108 BP-1-102 CAS No. 1334493-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F5N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334493-07-0
Record name BP-1-102
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The STAT3 Inhibitor BP-1-102: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a critical tool for studying STAT3-driven pathologies and as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Targeting the STAT3 SH2 Domain

The primary mechanism of action of this compound involves its direct interaction with the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream cytokine and growth factor receptors, as well as on other STAT3 monomers to facilitate dimerization.

By binding to the SH2 domain, this compound competitively inhibits the binding of phosphorylated tyrosine residues, thereby preventing the initial step of STAT3 activation.[3] This disruption of STAT3's ability to engage with its activating partners leads to a cascade of downstream inhibitory effects:

  • Inhibition of Phosphorylation: this compound blocks the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue.[4][5]

  • Prevention of Dimerization: Consequently, the formation of STAT3-STAT3 homodimers is inhibited.[3]

  • Blockade of Nuclear Translocation: Without dimerization, STAT3 cannot translocate to the nucleus.

  • Suppression of DNA Binding and Gene Transcription: The ultimate outcome is the inhibition of STAT3's binding to DNA and the subsequent transcriptional activation of its target genes.

This targeted inhibition of the STAT3 signaling pathway underlies the anti-tumor effects of this compound observed in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity, inhibitory concentrations, and cytotoxic effects in different cancer cell lines.

ParameterValueMethodReference
Binding Affinity (Kd) for STAT3 504 nMSurface Plasmon Resonance (SPR)[1]
ParameterCell LineIC50 ValueAssayReference
Inhibition of STAT3 DNA-Binding Activity 6.8 µMIn vitro assay[1]
Cytotoxicity (IC50) MOLT-4 (T-ALL)11.56 ± 0.47 µMCCK-8[3]
U251 (Glioma)10.51 µM
A172 (Glioma)8.534 µM
AGS (Gastric)Not specified[6]
MDA-MB-231 (Breast)Not specifiedMTT[4]
U373 (Glioblastoma)Not specifiedCrystal Violet[4]
TC-1 (Lung)Not specifiedMTT[4]
TRAMP-C2 (Prostate)Not specifiedMTT[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

BP1_102_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Recruitment STAT3_p p-STAT3 STAT3_inactive->STAT3_p 4. Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation BP1_102 This compound BP1_102->STAT3_inactive Inhibits SH2 Domain Target_Genes Target Gene Transcription (e.g., c-Myc, Bcl-xL) DNA->Target_Genes 7. Transcription

Caption: Mechanism of action of this compound in the STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MOLT-4, U251) Treatment Treat with this compound (various concentrations and times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-STAT3, STAT3, Target Genes) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Xenograft Establish Tumor Xenografts in Immunocompromised Mice BP1_102_Admin Administer this compound (e.g., i.v. or oral gavage) Xenograft->BP1_102_Admin Tumor_Monitoring Monitor Tumor Growth and Body Weight BP1_102_Admin->Tumor_Monitoring Tissue_Analysis Analyze Tumor Tissue (Immunohistochemistry, Western Blot) Tumor_Monitoring->Tissue_Analysis

References

BP-1-102: A Selective STAT3 Inhibitor for Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in mediating cellular responses to cytokines and growth factors. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for cell proliferation, differentiation, and survival.[1][2][3] However, in a wide range of human cancers, STAT3 is constitutively activated, driving the expression of genes involved in tumorigenesis, including those promoting uncontrolled growth, survival, angiogenesis, and metastasis.[4][5] This aberrant and persistent STAT3 signaling has established it as a compelling target for cancer therapy.

BP-1-102 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to directly target STAT3.[6][7] Developed as an optimized analog of the earlier inhibitor S3I-201, this compound demonstrates significantly improved potency in disrupting STAT3 activity.[1][7] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions by directly binding to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][4][8] The SH2 domain is crucial for the activation cascade of STAT3, as it mediates the dimerization of two STAT3 monomers through a reciprocal interaction with a phosphorylated tyrosine residue (Tyr705) on its partner molecule.[5][7]

By occupying the SH2 domain, this compound competitively blocks this essential phosphotyrosine-SH2 interaction.[6][9] This steric hindrance prevents the formation of active STAT3-STAT3 homodimers. Consequently, the subsequent steps of the signaling cascade are inhibited: the STAT3 dimer cannot translocate to the nucleus, bind to its specific DNA-response elements in the promoters of target genes, or initiate transcription.[1][4][10] This targeted disruption of STAT3's function leads to the downregulation of key oncogenic proteins.[6][7]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_m STAT3 (Monomer) JAK->STAT3_m 3. STAT3 Recruitment pSTAT3_m p-STAT3 (Monomer) STAT3_m->pSTAT3_m 4. Phosphorylation (Tyr705) STAT3_dimer p-STAT3 / p-STAT3 (Dimer) pSTAT3_m->STAT3_dimer 5. Dimerization STAT3_DNA Dimer binds to DNA STAT3_dimer->STAT3_DNA 6. Nuclear Translocation BP1102 This compound BP1102->pSTAT3_m Inhibition of Dimerization Transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-xL, etc.) STAT3_DNA->Transcription 7. Transcriptional Activation Cytokine Cytokine / Growth Factor Cytokine->Receptor 1. Ligand Binding

Fig 1. STAT3 signaling pathway and point of inhibition by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Affinity and Inhibitory Activity

Parameter Value Method Reference
Binding Affinity (KD) 504 nM Surface Plasmon Resonance (SPR) [6][7][9][11]
STAT3 DNA-Binding Inhibition (IC50) 6.8 ± 0.8 μM Electrophoretic Mobility Shift Assay (EMSA) [6][7][11][12]

| STAT3-pTyr Peptide Interaction Inhibition (IC50) | 4.1 μM | Fluorescence Polarization (FP) |[7] |

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

Cell Line Cancer Type Assay IC50 / EC50 Reference
MDA-MB-231 Breast Cancer Resazurin Assay 14.96 µM [13]
AGS Gastric Cancer CCK-8 Assay ~6.4 µM [1]
MOLT-4 T-cell Acute Lymphoblastic Leukemia CCK-8 Assay 11.56 ± 0.47 µM [14]
30M Not Specified Alamar Blue Assay 2 µM [6]
OCI-AML2 Acute Myeloid Leukemia MTS Assay 10 µM [6]

| MDA-MB-468 | Breast Cancer | MTS Assay | 10.9 µM |[6] |

Table 3: Selectivity Profile

Target / Process Effect Observation Reference
STAT1 & STAT5 Weak Inhibition Preferentially inhibits STAT3-STAT3 over STAT1-STAT1 or STAT5-STAT5 DNA-binding activity. [1][6][7]

| Upstream Kinases | Minimal to No Effect | Does not significantly inhibit the phosphorylation of Src, Jak-1/2, Erk1/2, or Akt. |[6][12] |

Downstream Cellular Effects

Inhibition of STAT3 activation by this compound leads to a cascade of downstream effects, ultimately suppressing cancer cell growth and survival.

  • Suppression of Target Gene Expression: this compound treatment downregulates the expression of numerous STAT3 target genes critical for tumorigenesis, including c-Myc (proliferation), Cyclin D1 (cell cycle progression), Bcl-xL and Survivin (apoptosis inhibition), and VEGF (angiogenesis).[1][6][7][14]

  • Phenotypic Changes: The compound effectively inhibits anchorage-dependent and -independent growth, reduces cell migration and invasion, and induces apoptosis in cancer cells with constitutively active STAT3.[1][6][7]

  • Crosstalk Inhibition: this compound has been shown to block the crosstalk between STAT3 and NF-κB, another key pro-inflammatory and pro-survival pathway.[6][7] It also modulates the MAPK signaling pathway in certain cancer types.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of STAT3 inhibitors. Below are protocols for key experiments used to characterize this compound.

Western Blotting for Phospho-STAT3 (Tyr705)

This protocol details the detection of STAT3 phosphorylation levels in response to inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, AGS) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15] Quantify band intensity using densitometry software.

WB_Workflow start Start: Cells in Culture treatment Treat with this compound (various concentrations/times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking (BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, STAT3, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Quantified Protein Levels detection->end

Fig 2. Experimental workflow for Western Blot analysis.
Cell Viability (CCK-8 / MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines to determine the IC50 value.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.[14]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[16][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, after incubation, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.

Viability_Workflow start Start: Seed cells in 96-well plate treat Treat with serial dilutions of this compound for 48-72h start->treat reagent Add CCK-8 or MTT Reagent treat->reagent incubate Incubate for 2-4h reagent->incubate measure Measure Absorbance incubate->measure analyze Calculate % Viability vs. Control measure->analyze end End: IC50 Determination analyze->end

Fig 3. Workflow for cell viability and IC50 determination.
Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Analysis: Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13][18]

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been validated in preclinical animal models.

  • Oral Bioavailability: this compound is orally bioavailable, a critical feature for clinical development. Following oral gavage in mice, plasma concentrations can reach approximately 30 µM.[7][11]

  • Tumor Regression: In xenograft models using human breast (MDA-MB-231) and non-small-cell lung (A549) cancer cells, both intravenous and oral administration of this compound resulted in significant inhibition of tumor growth.[6][7]

  • Pharmacodynamics: The agent accumulates in tumor tissues at levels sufficient to inhibit the activity of STAT3 and modulate its downstream target genes in vivo.[7][11]

Conclusion

This compound is a highly promising, selective, and orally active STAT3 inhibitor. Its mechanism of action, which involves the direct binding to the STAT3 SH2 domain to prevent dimerization and activation, is well-characterized. Quantitative data from a variety of biochemical and cell-based assays confirm its potency in the low micromolar range and its selectivity for STAT3. The compound effectively suppresses the expression of oncogenic STAT3 target genes, leading to reduced cell viability, migration, and invasion, and demonstrates significant anti-tumor activity in vivo. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound and other STAT3 inhibitors, facilitating continued progress in the development of targeted therapies for cancers dependent on aberrant STAT3 signaling.

References

BP-1-102: A Technical Guide to a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in STAT3 as a therapeutic target.

Discovery and Rationale

This compound was developed as an analogue of S3I-201, an earlier STAT3 inhibitor. The design of this compound aimed to improve upon the potency and drug-like properties of its predecessor. The rationale for developing a STAT3 inhibitor lies in the protein's critical role in oncogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is associated with tumor cell proliferation, survival, invasion, and immunosuppression. By targeting the SH2 domain of STAT3, this compound was designed to disrupt STAT3 dimerization and its subsequent downstream signaling.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain.[1][2] This binding has been determined to have an affinity (KD) of 504 nM.[3][4][5][6][7] The SH2 domain is crucial for the phosphorylation-dependent dimerization of STAT3. By occupying the SH2 domain, this compound competitively inhibits the binding of upstream phosphorylated tyrosine residues, thereby preventing STAT3 dimerization, nuclear translocation, and DNA binding.[1][2] This blockade of STAT3 activation leads to the downregulation of various STAT3 target genes involved in tumorigenesis, including c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF.[3][4][8] Notably, this compound demonstrates selectivity for STAT3 and STAT5 over other STAT family members like STAT1 and does not significantly affect the phosphorylation of other kinases such as Shc, Src, JAK1/2, Erk1/2, or Akt.[1][3]

Signaling Pathway Diagram

STAT3_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_stat3_activation STAT3 Activation cluster_downstream Downstream Effects Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono Phosphorylation pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation Target_Genes Target Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) Nucleus->Target_Genes Cell_Effects Tumor Progression (Proliferation, Survival, Angiogenesis) Target_Genes->Cell_Effects BP1102 This compound BP1102->pSTAT3_mono Inhibits Dimerization

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines with constitutively active STAT3.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
30MNot SpecifiedAlamar Blue2[3]
OCI-AML2Acute Myeloid LeukemiaMTS Assay10[3]
MDA-MB-468Breast CancerMTS Assay10.9[3]
MOLT-4T-cell Acute Lymphoblastic LeukemiaCCK-8 Assay11.56 ± 0.47[8]
Mec-1, RL, MWCL-1, BCWM-1B-cell Lymphoma / Waldenström MacroglobulinemiaMTT Assay6 - 10[1]
AGSGastric CancerNot Specified6.4

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

Furthermore, this compound has been shown to inhibit STAT3 DNA-binding activity with an IC50 of 6.8 ± 0.8 µM.[3]

In Vivo Activity

The in vivo efficacy of this compound has been demonstrated in xenograft models of human breast and lung cancer. Oral or intravenous administration of this compound resulted in detectable micromolar concentrations in plasma and microgram levels in tumor tissues, which were sufficient to inhibit tumor growth.[3] These studies have shown that this compound can modulate STAT3 activity and the expression of its target genes in vivo.[3]

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life have not been publicly reported. However, studies have confirmed that this compound is orally bioavailable and achieves therapeutically relevant concentrations in tumor tissues.[3]

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Multiple methods have been employed to assess the effect of this compound on cell viability.

  • MTS Assay:

    • Seed cells in 96-well plates at a desired density.

    • After cell attachment, treat with varying concentrations of this compound for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • CCK-8 Assay:

    • Seed T-ALL cells in 96-well plates.

    • Treat cells with a gradient of this compound concentrations for 48 hours.

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.

    • The IC50 value is calculated from the dose-response curve.[8]

Western Blot Analysis for STAT3 Phosphorylation and Downstream Targets
  • Culture cells and treat with desired concentrations of this compound for a specified duration (e.g., 8 hours).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MDA-MB-468, MOLT-4) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cytotoxicity/Viability Assay (MTS, CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-STAT3, Target Genes) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Tumor Xenografts (e.g., Human Breast Cancer in Mice) Drug_Admin Administer this compound (Oral or IV) Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Growth Drug_Admin->Tumor_Measurement Tissue_Analysis Pharmacokinetic and Pharmacodynamic Analysis of Plasma and Tumor Tissue Tumor_Measurement->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for the preclinical evaluation of this compound.

Animal Xenograft Studies
  • Implant human tumor cells (e.g., breast or lung cancer cells) subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size.

  • Randomize mice into vehicle control and this compound treatment groups.

  • Administer this compound via oral gavage or intravenous injection at a specified dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, collect tumors and plasma for pharmacokinetic and pharmacodynamic analyses.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, this compound is an amidosalicylic acid derivative. Its synthesis involves the coupling of substituted salicylic acid and amine moieties.

Conclusion

This compound is a promising preclinical STAT3 inhibitor with demonstrated in vitro and in vivo activity against various cancer models. Its oral bioavailability and ability to modulate STAT3 signaling in tumors make it a valuable tool for cancer research and a potential starting point for the development of clinical candidates targeting the STAT3 pathway. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in a clinical setting.

References

BP-1-102 Binding Affinity to STAT3 SH2 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the small molecule inhibitor BP-1-102 to the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This compound has emerged as a potent, orally bioavailable inhibitor of STAT3, and understanding its interaction with the STAT3 SH2 domain is paramount for further drug development and research applications.

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory concentration of this compound have been determined through various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

ParameterValueMethodTargetReference
Dissociation Constant (Kd)504 nMSurface Plasmon Resonance (SPR)Full-length STAT3[1]
IC504.1 µMFluorescence Polarization (FP)Disruption of STAT3 binding to a phosphorylated IL-6R/gp130 peptide[1]
IC506.8 ± 0.8 µMElectrophoretic Mobility Shift Assay (EMSA)Inhibition of STAT3 DNA-binding activity[2]

STAT3 Signaling Pathway and Mechanism of this compound Inhibition

The STAT3 signaling pathway is a crucial cellular cascade involved in cell growth, proliferation, and survival. Its canonical activation is initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent cytoplasmic STAT3 monomers. Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization through reciprocal SH2 domain-phosphotyrosine interactions. These STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

This compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[1] This binding event physically obstructs the SH2 domain, preventing it from recognizing and binding to the phosphotyrosine motifs on the activated cytokine receptors and on other phosphorylated STAT3 monomers. Consequently, this compound effectively blocks the dimerization of STAT3, a critical step for its nuclear translocation and transcriptional activity.

STAT3_Pathway cluster_receptor cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 (monomer) STAT3 (monomer) Receptor->STAT3 (monomer) Recruits via SH2 domain JAK->Receptor Phosphorylates JAK->STAT3 (monomer) Phosphorylates P P pSTAT3 (monomer) pSTAT3 (monomer) STAT3 (monomer)->pSTAT3 (monomer) This compound This compound STAT3-BP-1-102 Complex STAT3-BP-1-102 Complex pSTAT3 Dimer pSTAT3 Dimer STAT3-BP-1-102 Complex->pSTAT3 Dimer Inhibits Dimerization Nucleus Nucleus pSTAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription pSTAT3 Dimer->Gene Transcription Binds to DNA STAT3 (monomer)this compound STAT3 (monomer)this compound

STAT3 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the binding of this compound to the STAT3 SH2 domain.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of this compound binding to full-length STAT3 protein.

Methodology:

  • Immobilization: Full-length recombinant STAT3 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized STAT3, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The equilibrium binding responses are plotted against the concentration of this compound, and the resulting saturation binding curve is fitted to a 1:1 binding model to determine the Kd.

SPR_Workflow cluster_chip Sensor Chip STAT3 Immobilized STAT3 Binding Binding Event STAT3->Binding BP-1-102_Flow Flow this compound (Analyte) BP-1-102_Flow->STAT3 Association Detection Detect Refractive Index Change Binding->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Analysis Calculate Kd Sensorgram->Analysis

Surface Plasmon Resonance Experimental Workflow.
Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique used to study molecular interactions. It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (probe) upon binding to a larger molecule.

Objective: To determine the IC50 value of this compound for the disruption of the STAT3 SH2 domain-phosphopeptide interaction.

Methodology:

  • Reagents:

    • Purified, full-length His-tagged STAT3 protein (e.g., 200 nM).

    • A 5-carboxyfluorescein-labeled phosphopeptide derived from the IL-6 receptor/gp130 (e.g., 10 nM of GpYLPQTV-NH2).[3]

    • A dilution series of this compound (e.g., 0-100 µM).

  • Assay Procedure:

    • The fluorescently labeled phosphopeptide and STAT3 protein are incubated together in an appropriate assay buffer to form a complex.

    • Increasing concentrations of this compound are added to the complex.

    • The fluorescence polarization of the sample is measured using a suitable plate reader.

  • Data Analysis:

    • The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization value.

    • This compound competes with the phosphopeptide for binding to the STAT3 SH2 domain, displacing the fluorescent probe and causing a decrease in polarization.

    • The percent inhibition of the FP signal is plotted against the concentration of this compound, and the data are fitted to a dose-response curve to calculate the IC50 value.[3]

FP_Assay_Logic cluster_well Assay Well STAT3_Protein STAT3 Complex STAT3-Peptide Complex (High Polarization) STAT3_Protein->Complex Fluor_Peptide Fluorescent Peptide Fluor_Peptide->Complex Displaced_Peptide Free Fluorescent Peptide (Low Polarization) Complex->Displaced_Peptide BP-1-102_Molecule This compound BP-1-102_Molecule->Complex Competes for binding

Fluorescence Polarization Assay Principle.

Conclusion

This compound is a well-characterized inhibitor of the STAT3 signaling pathway with a high binding affinity for the STAT3 SH2 domain. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies. The detailed understanding of the mechanism of action of this compound, supported by robust biophysical and biochemical data, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anticancer agents.

References

BP-1-102: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of BP-1-102, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a research and drug development setting.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid, is a novel amidosalicylic acid-based compound.[1][2] It was developed through computer-aided lead optimization of the initial STAT3 inhibitor, S3I-201. The chemical structure of this compound is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₂₇F₅N₂O₆S[2][3]
Molecular Weight 626.59 g/mol [3][4]
CAS Number 1334493-07-0[2]
Appearance White powder[1]
Solubility DMSO: 100 mg/mL[1]
InChI Key WNVSFFVDMUSXSX-UHFFFAOYSA-N[1][3]
SMILES Fc1c(c(c(c(c1F)F)--INVALID-LINK--(=O)N(CC(=O)N(Cc3ccc(cc3)C4CCCCC4)c2cc(c(cc2)C(=O)O)O)C)F)F[1]

Mechanism of Action

This compound is a selective inhibitor of STAT3, a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[5] this compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[6] This binding event physically blocks the recruitment of STAT3 to the activated receptor complex, thereby preventing its phosphorylation at Tyrosine 705 (Tyr705), a critical step for STAT3 activation, dimerization, and subsequent nuclear translocation.[6][7]

By inhibiting STAT3 phosphorylation and dimerization, this compound effectively abrogates the transcriptional activity of STAT3. This leads to the downregulation of various STAT3 target genes that are crucial for tumor progression, including:

  • Cell cycle regulators: c-Myc, Cyclin D1[4][6][8]

  • Anti-apoptotic proteins: Bcl-xL, Survivin[4][6][8]

  • Angiogenesis factors: VEGF[4][6][8]

The inhibition of these downstream targets ultimately results in the suppression of tumor cell growth, survival, migration, and invasion.[4][8]

BP1_102_Mechanism_of_Action cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA Nucleus->DNA Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) DNA->Target_Genes Transcription Tumor_Progression Tumor Progression (Growth, Survival, Migration, Invasion) Target_Genes->Tumor_Progression BP1_102 This compound BP1_102->STAT3_inactive Inhibits Phosphorylation MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_BP1_102 Add this compound (serial dilutions) Incubate_24h->Add_BP1_102 Incubate_72h Incubate 72h Add_BP1_102->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Incubate_Overnight Incubate overnight Add_Solubilization->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Xenograft_Study_Workflow Start Start Inject_Cells Inject tumor cells into mice Start->Inject_Cells Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize_Mice Randomize mice into groups Monitor_Tumor->Randomize_Mice Treat_Mice Treat with this compound or vehicle Randomize_Mice->Treat_Mice Measure_Tumor Measure tumor volume and body weight Treat_Mice->Measure_Tumor Loop Repeat treatment and measurements Measure_Tumor->Loop Loop->Treat_Mice Continue Treatment Euthanize Euthanize mice and excise tumors Loop->Euthanize End of Study Analyze_Tumors Analyze tumors Euthanize->Analyze_Tumors End End Analyze_Tumors->End

References

The STAT3 Inhibitor BP-1-102: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling pathways affected by BP-1-102, a potent, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This document outlines the core mechanism of action, summarizes key quantitative data, presents detailed experimental methodologies for cited experiments, and visualizes the affected molecular pathways and workflows.

Core Mechanism of Action: Direct STAT3 Inhibition

This compound functions as a direct inhibitor of STAT3.[1][2][3] Its primary mechanism involves binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[1][4][5] This interaction is critical as the SH2 domain is required for the phosphorylation, subsequent dimerization, and nuclear localization of STAT3.[5] By physically blocking the SH2 domain, this compound effectively prevents STAT3 from being activated by upstream kinases like JAK2. This blockade inhibits the entire cascade of STAT3 activation:

  • Inhibition of Phosphorylation: Prevents the phosphorylation of STAT3 at the critical tyrosine residue 705 (pY705).[4][6]

  • Disruption of Dimerization: Blocks the formation of STAT3-STAT3 homodimers.[1][4]

  • Prevention of Nuclear Translocation: Keeps STAT3 sequestered in the cytoplasm, preventing it from acting as a transcription factor.[5]

The ultimate result is the repression of STAT3's transcriptional activity, leading to a dose-dependent decrease in the expression of its target genes.[5] this compound also demonstrates inhibitory effects on STAT5, though it is only weakly effective against STAT1, confirming its relative selectivity.[5]

Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription BP1102 This compound BP1102->pSTAT3 Inhibits SH2 Domain

Caption: Mechanism of this compound Action on STAT3 Activation.

Downstream Signaling Pathways Affected by this compound

The inhibition of STAT3 by this compound initiates a cascade of downstream effects, impacting multiple signaling pathways crucial for tumor cell survival, proliferation, and metastasis.

Inhibition of STAT3-Regulated Gene Expression

As a transcription factor, STAT3 regulates a host of genes involved in key oncogenic processes.[5] this compound-mediated inhibition of STAT3 leads to the downregulation of these target genes, which is a primary driver of its anti-tumor effects.

Target GeneFunction in CancerReference
c-Myc Promotes cell proliferation, metabolism, and protein synthesis.[1][2][4][5]
Cyclin D1 Regulates cell cycle progression from G1 to S phase.[1][2][4]
Bcl-xL Anti-apoptotic protein; promotes cell survival.[2][3][4]
Survivin Inhibits apoptosis and regulates cell division.[1][2][4][5]
VEGF Promotes angiogenesis (formation of new blood vessels).[2][3][4]
Mcl-1 Anti-apoptotic protein of the Bcl-2 family.[5]
Krüppel-like factor 8 Promotes tumor cell migration and invasion.[2][7]

The suppression of these genes collectively contributes to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.

BP1102 This compound STAT3 STAT3 Pathway BP1102->STAT3 Inhibits Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) STAT3->Genes Downregulates Proliferation Cell Proliferation & Cycle Progression Genes->Proliferation Apoptosis Apoptosis Genes->Apoptosis Promotes Angiogenesis Angiogenesis Genes->Angiogenesis

Caption: Downregulation of STAT3 Target Genes by this compound.
Modulation of the MAPK Signaling Pathway

In addition to its primary effect on STAT3, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly in gastric cancer cells.[1] This pathway is a critical regulator of cellular processes like proliferation, differentiation, and apoptosis. The effects of this compound on the MAPK cascade are multifaceted:

  • Activation of JNK and p38 MAPK: It upregulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in a time- and dose-dependent manner.[1] Activation of these pathways is often associated with the induction of apoptosis and response to cellular stress.

  • Inactivation of ERK: Conversely, this compound decreases the phosphorylation of Extracellular signal-Related Kinase (ERK).[1] The ERK pathway is typically associated with promoting cell proliferation and survival, so its inhibition contributes to the anti-tumor effects of the compound.

BP1102 This compound JNK p38 / JNK Phosphorylation BP1102->JNK Activates ERK ERK Phosphorylation BP1102->ERK Inhibits Apoptosis Apoptosis JNK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation

Caption: Modulation of the MAPK Pathway by this compound.
Inhibition of JAK/STAT3/NF-κB Pathway Crosstalk

This compound has been demonstrated to inhibit the JAK/STAT3/NF-κB signaling axis, a critical pathway in regulating inflammatory responses that often contribute to tumorigenesis.[8] There is significant crosstalk between the STAT3 and NF-κB pathways; constitutively active NF-κB can lead to the production of cytokines like IL-6, which in turn activate STAT3 in an autocrine or paracrine loop.[9][10] By inhibiting the activation of STAT3, this compound disrupts this feedback loop, leading to a reduction in the expression of inflammatory factors and downstream targets of NF-κB.[8] This action has been shown to be particularly relevant in the context of inflammation-mediated pathologies.[8][11]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell lines and assays. The following tables summarize key binding affinities and inhibitory concentrations.

Table 1: Binding Affinity and STAT3 Inhibition

ParameterValueDescriptionReference
Binding Affinity (Kd) 504 nMAffinity of this compound to the STAT3 protein.[2][3][7]
IC50 (STAT3 DNA Binding) 6.8 µMConcentration to inhibit 50% of STAT3 DNA-binding activity.[7]
Effective Concentration 4 - 6.8 µMConcentration range for blocking STAT3 activation.[2][3][7]

Table 2: Cytotoxicity (IC50/EC50) in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 / EC50 ValueReference
WM Cell Lines Waldenström Macroglobulinemia72 hours6 - 10 µM[5]
30M Human Cancer3 days2 µM[2]
OCI-AML2 Acute Myeloid Leukemia72 hours10 µM[2]
MDA-MB-468 Breast Cancer72 hours10.9 µM[2]
MOLT-4 T-cell Acute Lymphoblastic Leukemia48 hours11.56 µM[4]
MDA-MB-231 Breast Cancer24 hours14.96 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to detect the phosphorylation status of STAT3, a direct indicator of its activation and the efficacy of this compound.

  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for a specified duration (e.g., 8 hours).[1][13]

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA lysis buffer or M-PER mammalian protein extraction reagent supplemented with a protease and phosphatase inhibitor cocktail.[6][14]

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay or Bio-Rad Protein Assay.[14]

  • Sample Preparation & Electrophoresis:

    • Denature 20-50 µg of protein per sample by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[15]

    • Load samples onto an SDS-polyacrylamide gel (e.g., 12% gel) and perform electrophoresis to separate proteins by size.[14]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14][15] Note: BSA is often preferred for phospho-antibodies to reduce background.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3 Tyr705).[6][14] A parallel blot should be incubated with an antibody for total STAT3 as a loading control.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][14]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Quantify band density using software like ImageJ.

A Cell Treatment (this compound) B Lysis & Protein Quantification A->B C SDS-PAGE (Gel Electrophoresis) B->C D Membrane Transfer (PVDF/Nitrocellulose) C->D E Blocking (BSA or Milk) D->E F Primary Antibody Incubation (e.g., anti-pSTAT3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Data Analysis H->I

Caption: Standard Workflow for Western Blot Analysis.
Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16][17]

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization:

    • The viable cells will reduce the yellow MTT to purple formazan crystals.[16][17]

    • Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Data Acquisition:

    • Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[17]

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time and concentration. Include both negative (vehicle-treated) and positive controls.[18]

  • Cell Harvesting:

    • Collect all cells, including floating cells from the supernatant (apoptotic cells often detach).

    • Wash cells once with cold PBS and centrifuge at ~500 x g for 5 minutes.[19]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer.[20]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Healthy, viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

References

initial in vitro studies of BP-1-102

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial In Vitro Studies of BP-1-102

Introduction

This compound is a potent, orally bioavailable small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It was developed through computer-aided lead optimization as an analog of S3I-201.[2][3] Structurally, this compound is designed to bind to the Src Homology 2 (SH2) domain of STAT3, a critical step for its activation and function.[2][4] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it promotes cell proliferation, survival, migration, invasion, and immune evasion.[4][5] this compound selectively inhibits the functions of STAT3, leading to the suppression of STAT3-dependent tumor cells.[1][4] This document provides a detailed overview of the initial in vitro studies that characterized the biochemical and cellular activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics from initial in vitro evaluations of this compound.

Table 1: Biochemical Activity and Binding Affinity
ParameterMethodTargetValueReference
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)STAT3504 nM[1][4][6]
IC50 Fluorescence Polarization (FP)STAT3:pTyr Peptide Interaction4.1 µM[4]
IC50 Electrophoretic Mobility Shift Assay (EMSA)STAT3 DNA-Binding6.8 ± 0.8 µM[1][4][6]
IC50 Fluorescence Polarization (FP)STAT1:pTyr Peptide Interaction25-30 µM[4]
IC50 Fluorescence Polarization (FP)STAT5:pTyr Peptide Interaction25-30 µM[4]
Table 2: Cellular Activity (Cytotoxicity)
Cell LineAssay TypeIncubation TimeValue (IC50/EC50)Reference
30M (Human) Alamar Blue3 days2 µM[1]
JJN-3 (Human) MTS Assay72 hours16.7 µM (EC50)[7]
AGS (Human Gastric Cancer) Not SpecifiedNot SpecifiedDose-dependent inhibition[2]
HGC-27 (Human Gastric Cancer) Not SpecifiedNot SpecifiedLittle effect[2]
Various Cancer Lines MTT Assay24 hoursMicromolar range[3]

Mechanism of Action

This compound exerts its effects by directly interfering with the STAT3 signaling cascade. It binds to the SH2 domain of STAT3, preventing the reciprocal pTyr-SH2 domain interaction that is essential for STAT3 dimerization.[4] This disruption blocks the subsequent nuclear translocation of STAT3 dimers and their binding to DNA response elements in the promoters of target genes.[4][8] Consequently, the expression of numerous genes critical for tumor cell proliferation, survival, and invasion is suppressed.[1][6]

Studies show that this compound preferentially inhibits the DNA-binding activity of STAT3-STAT3 homodimers over other STAT dimers.[1][4] Importantly, it has minimal to no effect on several other key signaling kinases, such as Jak-1/2, Src, Erk1/2, or Akt, highlighting its selectivity for the STAT3 pathway.[1][6]

Signaling Pathway Diagram

STAT3_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation & Dimerization cluster_nucleus Nuclear Events cluster_downstream Cellular Outcomes cluster_other Other Affected Pathways Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK_Src JAK / Src Kinase Receptor->JAK_Src Activates STAT3_mono STAT3 (Monomer) JAK_Src->STAT3_mono Phosphorylates (SH2 Domain) pSTAT3 p-STAT3 (Y705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer (Nucleus) STAT3_dimer->STAT3_dimer_nuc Translocation BP1102 This compound BP1102->pSTAT3 Inhibits Dimerization (Binds SH2 Domain) FAK_Paxillin p-FAK / p-Paxillin BP1102->FAK_Paxillin Inhibits MAPK MAPK Pathway (p-JNK, p-p38 ↑) (p-ERK ↓) BP1102->MAPK Modulates DNA DNA (Promoter Region) STAT3_dimer_nuc->DNA Binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Survivin, Bcl-xL, VEGF) DNA->Target_Genes Transcription Proliferation Proliferation/ Survival Target_Genes->Proliferation Invasion Migration/ Invasion Target_Genes->Invasion

Caption: this compound inhibits STAT3 signaling by binding to the SH2 domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial in vitro characterization of this compound.

Western Blotting for Protein Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and other signaling proteins, providing direct evidence of pathway inhibition.[2][5]

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., AGS, MDA-MB-231) are cultured in appropriate media.[2][3] Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for specified durations (e.g., 8 hours).[2]

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[8]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-STAT3 Y705, anti-total-STAT3, anti-c-Myc) overnight at 4°C.[8]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the relative changes in protein levels.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start_end start_end process process reagent reagent A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Separation) C->D E 5. Electrotransfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Analysis H->I R1 This compound R1->A R2 Lysis Buffer R2->B R3 Antibodies R3->G R4 ECL Substrate R4->I

References

The STAT3 Inhibitor BP-1-102: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of its Mechanism of Action, Preclinical Efficacy, and Associated Experimental Methodologies

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a prominent role in the initiation and progression of a multitude of human cancers.[1] Constitutively activated in a significant percentage of malignancies, STAT3 has been implicated in nearly all hallmarks of cancer, including promoting cell proliferation, survival, angiogenesis, metastasis, and conferring resistance to therapies.[1][2][3] Its central role in tumorigenesis has made it an attractive target for the development of novel cancer therapeutics.[1][4] BP-1-102 is a potent, orally bioavailable small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[5][6][7][8][9] This technical guide provides a comprehensive overview of the relevance of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3.[4][7] It is designed to bind to the Src Homology 2 (SH2) domain of the STAT3 protein.[4][6][7] The SH2 domain is crucial for the phosphorylation, subsequent dimerization, and nuclear translocation of STAT3, which are all prerequisite steps for its activity as a transcription factor.[2][3][7] By competitively binding to the SH2 domain, this compound effectively blocks these activation processes.[6][7] This inhibition of STAT3 activation leads to the downstream suppression of the expression of various STAT3 target genes that are critical for tumor cell growth, survival, and metastasis. These include c-Myc, Cyclin D1, Survivin, and Bcl-xL.[5][6][7][9]

In addition to its direct effects on the STAT3 pathway, this compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, while inhibiting the activation of extracellular signal-related kinases (ERK).[5] In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound has been demonstrated to suppress the Janus kinase 2 (JAK2)/STAT3/c-Myc signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell LineAssayIC50 / EffectReference
General-STAT3 DNA-binding6.8 µM[9][10]
T-cell Acute Lymphoblastic LeukemiaMOLT-4Cell Proliferation (CCK-8)11.56 ± 0.47 µM[6]
Waldenström MacroglobulinemiaMec-1, RL, MWCL-1, BCWM-1Cell Viability (MTT)6-10 µM[7]
Gastric CancerAGSCell Proliferation (CCK-8)Dose-dependent inhibition[5]
Breast CancerMDA-MB-231Cell Viability-[11]
Non-Small Cell Lung CancerA549Cell Viability-[11]

Table 2: In Vivo Efficacy of this compound

Cancer TypeXenograft ModelAdministration RouteDosageOutcomeReference
Breast CancerMDA-MB-231i.v. or oral gavage1 or 3 mg/kgTumor growth inhibition[11]
Non-Small Cell Lung CancerA549i.v. or oral gavage1 or 3 mg/kgTumor growth inhibition[11]
Multiple MyelomaH929 and MM1S--Inhibited xenograft growth[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on gastric cancer and T-ALL cell lines.[5][6]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁵ cells/ml in a volume of 100 µl per well.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the relative cell viability compared to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Western Blot Analysis

This protocol is based on the investigation of STAT3 and MAPK signaling pathways in gastric cancer cells.[5]

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, c-Myc, Cyclin D1, Survivin, p-JNK, JNK, p-p38, p38, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Transwell Migration and Invasion Assay

This protocol is derived from a study on gastric cancer cell mobility.[2][5]

  • Cell Preparation: Pre-treat the cancer cells with this compound (e.g., 6 µM) or a vehicle control for a specified time (e.g., 8 hours).

  • Chamber Setup: Use 24-well Transwell plates with 8-µm pore polycarbonate filters. For the invasion assay, coat the upper surface of the filter with Matrigel. For the migration assay, the filter is left uncoated.

  • Cell Seeding: Harvest the pre-treated cells and resuspend them in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells in 200 µl) into the upper chamber.

  • Chemoattractant: Add a complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for a suitable duration (e.g., 18 hours) to allow for cell migration or invasion.

  • Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the filter. Fix and stain the cells that have migrated/invaded to the lower surface of the filter with a stain such as crystal violet. Count the number of stained cells under a microscope.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This is a general protocol for assessing apoptosis, as described in studies involving this compound.[3][5][10][11][13][14]

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both the adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model

This is a generalized protocol based on descriptions of in vivo studies with this compound.[7][11][15]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intravenous injection or oral gavage) at the specified dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to promoter Nucleus->DNA Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Survivin) DNA->Target_Genes Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation BP1_102 This compound BP1_102->STAT3_inactive Prevents Phosphorylation BP1_102->pSTAT3 Inhibits Dimerization

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

JAK2_STAT3_cMyc_Pathway JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 cMyc c-Myc pSTAT3->cMyc Upregulates TALL_Survival T-ALL Cell Survival & Proliferation cMyc->TALL_Survival BP1_102 This compound BP1_102->pSTAT3 Inhibits

Caption: Inhibition of the JAK2/STAT3/c-Myc pathway in T-ALL by this compound.

Experimental_Workflow Start Start: In Vitro Evaluation Cell_Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Migration Migration/Invasion (Transwell Assay) Treatment->Migration Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot In_Vivo Proceed to In Vivo Studies Viability->In_Vivo Apoptosis->In_Vivo Migration->In_Vivo Western_Blot->In_Vivo

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of BP-1-102 for in vivo studies, based on currently available preclinical data. This compound is an orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It operates by binding to the STAT3 Src homology 2 (SH2) domain with high affinity, thereby blocking STAT3 activation, dimerization, and subsequent downstream gene expression.[1][4][5][6]

Data Summary: In Vivo Dosage and Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: Recommended Dosing for In Vivo Efficacy Studies

Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleVehicleOutcomeReference
Athymic Nude MiceHuman Breast (MDA-MB-231) XenograftIntravenous (i.v.)1 or 3 mg/kgEvery 2 or 3 days for 15 days0.05% DMSO in PBSTumor Growth Inhibition[1][3]
Athymic Nude MiceHuman Breast (MDA-MB-231) XenograftOral Gavage3 mg/kgEvery day0.05% DMSO in waterTumor Growth Inhibition[1][3]
Athymic Nude MiceNon-Small-Cell Lung (A549) XenograftIntravenous (i.v.)3 mg/kgEvery 2 or 3 days0.05% DMSO in PBSTumor Growth Inhibition[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

Administration RouteDoseTime PointPlasma ConcentrationTumor Tissue ConcentrationReference
Intravenous (i.v.)3 mg/kg15 min~35 µM55 µg/g[1]
Intravenous (i.v.)3 mg/kg30 min - 6 hr5 - 10 µM-[1]
Intravenous (i.v.)3 mg/kg24 hr (post last dose)-25 µg/g[1]
Oral Gavage3 mg/kg30 min (peak)~30 µM-[1]
Oral Gavage3 mg/kg6 hr5 - 10 µM-[1]
Oral Gavage3 mg/kg15 min (post last dose)-32 µg/g[1]
Oral Gavage3 mg/kg24 hr (post last dose)-15 µg/g[1]

Mechanism of Action: STAT3 Inhibition

This compound is a potent and specific STAT3 inhibitor that binds to the STAT3 SH2 domain with a dissociation constant (Kd) of 504 nM.[5][6] This action prevents the binding of phosphorylated tyrosine residues from upstream kinases (like JAK2) to STAT3.[4] Consequently, STAT3 phosphorylation at tyrosine 705 (pY705) is inhibited, which is a critical step for its activation.[7] This prevents the formation of STAT3 homodimers, their translocation into the nucleus, and the subsequent transcription of target genes involved in cell proliferation, survival, and migration, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][4][5][7]

STAT3_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Ligand binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation BP1102 This compound BP1102->STAT3_inactive Inhibits phosphorylation & dimerization Transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) DNA->Transcription Leads to

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice based on published studies.

Protocol 1: Intravenous (Tail Vein) Administration

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Insulin syringes (e.g., 29-31 gauge)

  • Animal restrainer for tail vein injection

2. Vehicle Preparation (0.05% DMSO in PBS):

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.

  • For a 3 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the final concentration needed is 0.6 mg/mL.

  • To achieve the 0.05% DMSO final concentration, first create a more concentrated stock in DMSO and then dilute it in PBS. For example, prepare a 12 mg/mL stock in 100% DMSO.

  • In a sterile tube, add 5 µL of the 12 mg/mL this compound stock to 995 µL of sterile PBS.

  • Vortex thoroughly to ensure complete mixing. Prepare this solution fresh daily.

3. Dosing Procedure:

  • Weigh the animal to calculate the precise injection volume.

  • Load the syringe with the calculated volume of the this compound solution.

  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

  • Place the mouse in a restrainer.

  • Clean the tail with an alcohol wipe.

  • Carefully insert the needle into one of the lateral tail veins and inject the solution slowly.

  • Monitor the animal for any immediate adverse reactions.

  • Follow the recommended dosing schedule (e.g., every 2 or 3 days).[1]

Protocol 2: Oral Gavage Administration

1. Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO and sterile water, or a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2])

  • Sterile microcentrifuge tubes

  • Flexible plastic or rigid metal feeding needles (gavage needles), appropriate size for a mouse (e.g., 20-22 gauge).

  • 1 mL syringe

2. Vehicle Preparation (0.05% DMSO in Water):

  • Similar to the i.v. protocol, prepare a stock solution in DMSO.

  • For a 3 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the final concentration is 0.6 mg/mL.

  • To achieve the 0.05% DMSO final concentration, add 0.5 µL of a 120 mg/mL stock in DMSO to 999.5 µL of sterile water.

  • Vortex thoroughly. Prepare this solution fresh daily.

3. Dosing Procedure:

  • Weigh the animal to calculate the precise gavage volume (typically 100-200 µL for a mouse).

  • Attach the gavage needle to the syringe and draw up the calculated volume.

  • Gently but firmly scruff the mouse to immobilize its head and neck.

  • Introduce the gavage needle into the mouth, just off-center, and gently advance it along the roof of the mouth until it passes into the esophagus. Do not force the needle.

  • Once the needle is properly positioned, dispense the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

  • Follow the recommended dosing schedule (e.g., daily).[1]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Implant Tumor Cells (e.g., MDA-MB-231) B Allow Tumors to Establish A->B C Randomize Animals into Groups B->C D Prepare this compound Formulation C->D E Administer Treatment (i.v. or Oral Gavage) & Vehicle Control D->E F Monitor Body Weight & Tumor Volume E->F F->E Repeat per schedule G Euthanize Animals F->G H Excise Tumors for Analysis (e.g., Western Blot) G->H

Caption: General workflow for an in vivo efficacy study.

Important Considerations

  • Solubility: this compound has low aqueous solubility. Ensure the chosen vehicle and preparation method result in a stable and homogenous solution or suspension. Sonication may be required to aid dissolution in some formulations.[5]

  • Toxicity: In the cited studies, no significant changes in the body weights of the mice were observed, suggesting good tolerability at the effective doses.[1] However, it is crucial to monitor animals daily for any signs of toxicity.

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant ethics committee.

References

Application Note and Protocol: Preparation of BP-1-102 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BP-1-102 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding to the SH2 domain of STAT3 with a high affinity (KD of 504 nM), which in turn blocks STAT3 phosphorylation, dimerization, and subsequent DNA-binding activity.[3][4] This inhibition disrupts the expression of downstream STAT3 target genes involved in cell proliferation, survival, and migration, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][5][6] Due to its role in suppressing aberrantly active STAT3, which is implicated in various malignancies, this compound is a valuable tool in cancer research and drug development.[7][8]

This document provides a detailed protocol for the preparation of a stock solution of this compound using Dimethyl Sulfoxide (DMSO) for in vitro experimental use.

Quantitative Data Summary

For ease of reference, the key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 626.59 g/mol [1][2][9]
CAS Number 1334493-07-0[1][2]
Appearance White solid powder[3][4]
Solubility in DMSO ≥ 27 mg/mL. Up to 100 mg/mL (159.59 mM) has been reported.[1][2][4]
Recommended Solvent DMSO (use fresh, non-hygroscopic)[1][6]
Powder Storage -20°C for up to 3 years[2][6]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid freeze-thaw cycles.[1][6]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

  • Pre-Experiment Calculations:

    • Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 626.59 g/mol / 1000 = 6.27 mg

  • Preparation:

    • Don appropriate PPE. Work in a well-ventilated area or a chemical fume hood.

    • Weigh out the calculated amount (e.g., 6.27 mg) of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of fresh DMSO (e.g., 1 mL) to the tube containing the this compound powder. It is crucial to use fresh, non-hygroscopic DMSO, as moisture can reduce the compound's solubility.[1]

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored or foil-wrapped tubes.[1][6]

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway inhibited by this compound.

G cluster_workflow Stock Solution Workflow start Start calc Calculate Mass of this compound (e.g., 6.27 mg for 10 mM in 1 mL) start->calc 1 weigh Weigh this compound Powder calc->weigh 2 add_dmso Add Anhydrous DMSO weigh->add_dmso 3 dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve 4 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5 store Store at -20°C or -80°C aliquot->store 6 end End store->end

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway This compound Mechanism of Action cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor (e.g., gp130) cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (Active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (c-Myc, Cyclin D1, Survivin) nucleus->transcription bp1102 This compound bp1102->stat3_active Inhibits Phosphorylation & Dimerization

Caption: this compound inhibits the STAT3 signaling pathway.

References

Application Note: A Guide to Using BP-1-102 for Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and cancer biology.

Abstract

This document provides detailed application notes and protocols for utilizing BP-1-102, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in breast cancer cell line studies. STAT3 is a transcription factor frequently found to be constitutively activated in many malignancies, including breast cancer, where it promotes cell proliferation, survival, migration, and invasion. This compound offers a targeted approach to disrupt this signaling axis. This guide covers the inhibitor's mechanism of action, key performance data, and comprehensive protocols for essential in vitro assays to evaluate its efficacy.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3.[1] It selectively binds to the SH2 (Src Homology 2) domain of the STAT3 protein.[1][2] This binding action physically obstructs the recruitment of STAT3 to upstream receptor tyrosine kinases (like JAK and Src families) and prevents the critical phosphorylation of tyrosine 705 (Y705).[1][3] Without this phosphorylation, STAT3 monomers cannot dimerize, a necessary step for their translocation into the nucleus.[1][3]

By preventing nuclear translocation, this compound effectively blocks the DNA-binding and transcriptional activity of STAT3.[4] This leads to the suppression of various downstream target genes that are crucial for tumor progression, including those involved in cell cycle regulation (c-Myc, Cyclin D1), anti-apoptosis (Bcl-xL, Survivin), and angiogenesis (VEGF).[3][4][5]

BP1_102_Mechanism Receptor Cytokine Receptor JAK_Src JAK / Src Kinases Receptor->JAK_Src Activation STAT3_mono STAT3 (Monomer) JAK_Src->STAT3_mono Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation BP1102 This compound BP1102->JAK_Src Inhibits Phosphorylation Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin) DNA->Target_Genes

Caption: this compound inhibits the STAT3 signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across several studies. The data below is compiled to provide researchers with expected concentration ranges for experimental design.

ParameterValueContextReference
Binding Affinity (KD) 504 nMDirect binding to STAT3 protein.[4][5]
IC50 (DNA-Binding) 6.8 ± 0.8 µMInhibition of STAT3 DNA-binding activity in vitro.[4][6]
Effective Concentration 4 - 6.8 µMConcentration range for blocking STAT3 activation in cells.[2][4][5]
IC50 (Cell Viability) 6 - 10 µMIn Waldenström Macroglobulinemia cell lines after 72h.[7]
IC50 (Cell Viability) 11.56 ± 0.47 µMIn MOLT-4 T-cell acute lymphoblastic leukemia cells after 48h.[3]

Experimental Workflow

A typical study evaluating this compound in a breast cancer cell line involves a series of sequential and parallel experiments to characterize its dose-dependent effects on cell viability, target engagement, and induction of apoptosis.

Experimental_Workflow start Select Breast Cancer Cell Line (e.g., MDA-MB-231) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT / Resazurin) treat->viability protein Protein Lysate Preparation treat->protein apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis analysis Data Analysis & Interpretation viability->analysis western Western Blot Analysis (p-STAT3, STAT3, Cleaved PARP) protein->western flow Flow Cytometry apoptosis->flow western->analysis flow->analysis end Conclusion on Efficacy analysis->end

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell proliferation.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 1, 2.5, 5, 10, 20, 50 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" well with DMSO at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol is used to verify that this compound inhibits its direct target, STAT3, by measuring the level of phosphorylated STAT3 (p-STAT3).

Materials:

  • Breast cancer cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Y705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 4, 8, or 24 hours).[1]

  • Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • Breast cancer cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound at desired concentrations (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.[3][8]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

References

Application Notes and Protocols: BP-1-102 Administration in a Lung Cancer Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical administration of BP-1-102, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in the context of a non-small cell lung cancer (NSCLC) mouse model. This compound functions by binding to the STAT3 SH2 domain, which is crucial for STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting the transcription of key genes involved in tumor proliferation, survival, and angiogenesis.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for the preparation and in vivo administration of this compound for efficacy studies.

Mechanism of Action: STAT3 Signaling Inhibition

STAT3 is a transcription factor that is often found to be constitutively activated in many cancers, including NSCLC.[3] This aberrant activation drives the expression of genes that promote cell proliferation, survival, and invasion.[1][4][5] this compound is an analog of S3I-201.1066, optimized to specifically target the SH2 domain of STAT3.[1][6] By competitively binding to this domain, this compound prevents the phosphorylation of STAT3 at tyrosine 705 (pY705), a critical step for its homodimerization and activation.[5][7] The inhibition of STAT3 activation leads to the downregulation of its target genes, such as c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF, ultimately suppressing tumor growth and survival.[1][5][8]

STAT3_Pathway_Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes DNA DNA pSTAT3->DNA Translocates & Binds BP1102 This compound BP1102->STAT3 Binds to SH2 domain, blocks phosphorylation TargetGenes Target Gene Transcription (c-Myc, Cyclin D1, Survivin, VEGF) DNA->TargetGenes

Caption: this compound inhibits the STAT3 signaling pathway.

Data Presentation: Preclinical Efficacy and Pharmacokinetics

The following tables summarize the key quantitative parameters of this compound derived from preclinical studies.

Table 1: this compound In Vitro Binding and Inhibitory Concentrations

Parameter Value Description Citation
Binding Affinity (KD) 504 nM Affinity of this compound to the STAT3 protein. [1][4][8]

| IC50 | 6.8 µM | Concentration required to inhibit STAT3 DNA-binding activity by 50%. |[6][8][9] |

Table 2: Single-Dose Pharmacokinetic Profile of this compound (3 mg/kg) in Mice

Administration Route Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Steady State Level (post-peak) Citation
Intravenous (i.v.) >35 µM 15 minutes 5 - 10 µM (up to 6 hours) [1]

| Oral Gavage | ~30 µM | 30 minutes | 5 - 10 µM (over 6 hours) |[1] |

Table 3: Summary of In Vivo Antitumor Efficacy in A549 Lung Cancer Xenografts

Administration Route Dosage Dosing Schedule Outcome Citation
Intravenous (i.v.) 1 or 3 mg/kg Every 2 or 3 days for 15 days Dose-dependent inhibition of tumor growth. [1]
Oral Gavage 3 mg/kg Every day Inhibition of tumor growth. [1]

| Toxicity Note | N/A | N/A | No significant changes in mouse body weights were reported during treatment. |[1] |

Experimental Protocols

Protocol 3.1: Preparation of this compound for In Vivo Administration

It is recommended to prepare fresh solutions daily. Solubility can be aided by gentle heating and/or sonication.

Option A: Formulation for Intravenous (i.v.) Injection [1]

  • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • For a final concentration of 0.05% DMSO in PBS, dilute the stock solution accordingly. For example, to prepare 1 mL of dosing solution, add 2 µL of a 50x DMSO stock to 998 µL of sterile PBS.

  • Vortex briefly to ensure a clear, homogenous solution.

Option B: Formulation for Oral Gavage [9]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequentially add co-solvents. For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3.2: Establishment of A549 Xenograft Mouse Model

This protocol describes the subcutaneous implantation of A549 non-small cell lung cancer cells.

Xenograft_Workflow A 1. A549 Cell Culture (RPMI-1640, 10% FBS) B 2. Harvest Cells (Trypsinization at 80% confluency) A->B C 3. Cell Count & Viability (Trypan Blue exclusion) B->C D 4. Prepare Injection Suspension (e.g., 5x10^6 cells in 100 µL sterile PBS) C->D E 5. Subcutaneous Injection (Flank of immunocompromised mouse) D->E F 6. Tumor Growth Monitoring (Calipers, 2-3 times/week) E->F G 7. Randomization (Once tumors reach ~100-150 mm³) F->G H 8. Begin Treatment (As per Protocol 3.3) G->H

Caption: Workflow for establishing a lung cancer xenograft model.
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Harvesting: When cells reach approximately 80% confluency, wash with PBS and detach using trypsin. Neutralize with complete medium.

  • Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile, serum-free PBS. Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).

  • Implantation: Adjust the cell concentration to 5 x 107 cells/mL in sterile PBS. Subcutaneously inject 100 µL (containing 5 x 106 cells) into the flank of each immunocompromised mouse (e.g., athymic nude or NOD/SCID).

  • Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (W2 x L) / 2.

  • Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomly assign mice to treatment or vehicle control groups.

Protocol 3.3: In Vivo Administration and Dosing Schedule

The following workflow illustrates a typical 15-day efficacy study based on published research.[1]

Caption: Experimental workflow for a 15-day in vivo efficacy study.
  • Group Allocation: Randomize mice with established tumors into the required groups (e.g., Vehicle, 1 mg/kg i.v., 3 mg/kg i.v., 3 mg/kg oral).

  • Administration:

    • Intravenous (i.v.): Using the formulation from Protocol 3.1A, administer the appropriate volume via tail vein injection according to the dosing schedule (e.g., every 2 or 3 days).

    • Oral Gavage: Using the formulation from Protocol 3.1B, administer the appropriate volume directly into the stomach using a gavage needle according to the dosing schedule (e.g., daily).

  • Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and monitor for toxicity.

  • Endpoint: At the end of the treatment period (e.g., 15 days), euthanize the mice and excise the tumors for downstream analysis.

Downstream Analysis and Expected Outcomes

  • Efficacy Assessment: The primary outcome is a significant reduction in tumor growth rate and final tumor volume in this compound-treated groups compared to the vehicle control group.[1]

  • Target Engagement: To confirm the mechanism of action in vivo, tumor lysates can be analyzed by Western blot. A decrease in the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 is expected in the tumors from treated mice.[6][10]

  • Toxicity Assessment: A key safety indicator is the stability of body weight in the treated animals. No significant weight loss is expected at the efficacious doses.[1]

References

Application Notes and Protocols for Assessing the Effects of BP-1-102 on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP-1-102 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by binding to the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent nuclear translocation.[3] This inhibition of STAT3 activation leads to the modulation of downstream target gene expression, impacting key cellular processes such as proliferation, survival, and angiogenesis. These application notes provide a comprehensive guide for researchers to assess the effects of this compound on gene expression, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound directly targets STAT3, preventing its activation and transcriptional activity. The inhibition of STAT3 leads to the downregulation of a suite of genes critical for tumor progression and survival.

BP1_102_Mechanism cluster_upstream Upstream Signaling cluster_stat3_activation STAT3 Activation cluster_downstream Downstream Gene Expression Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokine_GF->Receptor JAK JAKs Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) STAT3_nucleus->Target_Genes Transcription Cellular_Effects ↓ Proliferation ↓ Survival ↓ Angiogenesis Target_Genes->Cellular_Effects BP1_102 This compound BP1_102->pSTAT3 Inhibits Dimerization Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Drug_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->Drug_Treatment Harvesting Harvest Cells Drug_Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Lysis Protein Lysis Harvesting->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR RT-qPCR cDNA_Synthesis->qPCR Western_Blot Western Blot Protein_Lysis->Western_Blot RNA_Seq_Workflow Start Total RNA from Control & this compound Treated Cells QC1 RNA Quality Control (RIN > 8) Start->QC1 Library_Prep Library Preparation (e.g., TruSeq Stranded mRNA) QC1->Library_Prep Sequencing Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome (STAR or HISAT2) QC2->Alignment Quantification Gene Expression Quantification (featureCounts or Salmon) Alignment->Quantification Diff_Expression Differential Expression Analysis (DESeq2 or edgeR) Quantification->Diff_Expression Downstream_Analysis Downstream Analysis (Pathway analysis, GO enrichment) Diff_Expression->Downstream_Analysis End Identification of This compound Regulated Genes Downstream_Analysis->End

References

Application Notes and Protocols: BP-1-102 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical rationale and experimental protocols for utilizing the novel STAT3 inhibitor, BP-1-102, in combination with other chemotherapy agents. The aim is to enhance anti-tumor efficacy and overcome drug resistance.

Introduction

This compound is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] By binding to the SH2 domain of STAT3, this compound prevents its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting the transcription of downstream target genes crucial for tumor cell proliferation, survival, angiogenesis, and metastasis (e.g., c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF).[1][2][3][5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and has been implicated in resistance to various chemotherapeutic agents.[5][6] Therefore, combining this compound with standard chemotherapy presents a promising strategy to enhance therapeutic outcomes.

Combination of this compound with Bortezomib in Multiple Myeloma

Preclinical evidence suggests that the combination of this compound and the proteasome inhibitor bortezomib results in enhanced cytotoxicity in multiple myeloma (MM) cells.[7] This synergistic effect is observed both in vitro and in vivo.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)
H929This compound8.5 ± 1.2<1 (Synergistic)
Bortezomib0.015 ± 0.003
This compound + BortezomibDecreased IC50 for both agents
MM1SThis compound7.2 ± 0.9<1 (Synergistic)
Bortezomib0.011 ± 0.002
This compound + BortezomibDecreased IC50 for both agents

Note: The data presented here is a representative summary based on the described synergistic effects. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed multiple myeloma cells (e.g., H929, MM1S) in a 96-well plate at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, bortezomib, or the combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Xenograft Model

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ H929 or MM1S cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, Bortezomib alone, and this compound + Bortezomib.

  • Drug Administration: Administer drugs as per the established dosage and schedule (e.g., this compound orally, bortezomib via intravenous injection).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Excise tumors for further analysis (e.g., Western blot for p-STAT3).

Signaling Pathway

BP1_102_Bortezomib_Pathway cluster_cell Multiple Myeloma Cell BP1_102 This compound STAT3 STAT3 BP1_102->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis BP1_102->Apoptosis Induces Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits Bortezomib->Apoptosis Induces pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 NFkB NF-κB Proteasome->NFkB Degrades IκB (NF-κB inhibitor) Transcription Gene Transcription (c-Myc, Bcl-xL) pSTAT3->Transcription NFkB->Transcription Proliferation Proliferation & Survival Transcription->Proliferation

This compound and Bortezomib synergistic pathway.

Combination of STAT3 Inhibition with Cisplatin in Ovarian Cancer

While direct studies on this compound in combination with cisplatin are not extensively documented, research on other STAT3 inhibitors, such as LLL12, has shown that inhibiting STAT3 can enhance the cytotoxic effects of cisplatin in ovarian cancer cells.[8] This provides a strong rationale for exploring the combination of this compound and cisplatin.

Data Presentation

Table 2: Representative Data on the Combination of a STAT3 Inhibitor (LLL12) with Cisplatin in Ovarian Cancer Cells

Cell LineTreatmentInhibition of Cell Viability (%)
A2780LLL12 (5 µM)30 ± 4
Cisplatin (10 µM)45 ± 6
LLL12 + Cisplatin75 ± 8
SKOV3LLL12 (5 µM)25 ± 3
Cisplatin (10 µM)40 ± 5
LLL12 + Cisplatin68 ± 7

*p < 0.05 compared to single-agent treatment. Data is illustrative based on published findings for other STAT3 inhibitors.

Experimental Protocols

Protocol 3: Clonogenic Survival Assay

  • Cell Seeding: Plate a low density of ovarian cancer cells (e.g., A2780, SKOV3) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with this compound, cisplatin, or the combination for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Signaling Pathway

STAT3_Cisplatin_Pathway cluster_cell Ovarian Cancer Cell BP1_102 This compound STAT3 STAT3 BP1_102->STAT3 Inhibits Phosphorylation Chemoresistance Chemoresistance BP1_102->Chemoresistance Reverses Cisplatin Cisplatin DNA DNA Cisplatin->DNA Induces Damage pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Apoptosis Apoptosis DNA->Apoptosis Triggers Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-xL, Survivin) pSTAT3->Anti_Apoptotic Upregulates Anti_Apoptotic->Apoptosis Inhibits Anti_Apoptotic->Chemoresistance Promotes

This compound and Cisplatin combination logic.

Combination of STAT3 Inhibition with Gemcitabine in Pancreatic Cancer

The rationale for combining a STAT3 inhibitor like this compound with gemcitabine in pancreatic cancer is to overcome chemoresistance. Studies with other STAT3 inhibitors have demonstrated that this combination can lead to enhanced anti-tumor effects.

Experimental Protocols

Protocol 4: Wound Healing/Migration Assay

  • Cell Monolayer: Grow pancreatic cancer cells (e.g., PANC-1) to confluence in a 6-well plate.

  • Scratch Wound: Create a uniform scratch across the cell monolayer using a sterile pipette tip.

  • Drug Treatment: Wash with PBS to remove detached cells and add medium containing this compound, gemcitabine, or the combination.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Combination of STAT3 Inhibition with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge in NSCLC. STAT3 activation has been identified as a key mechanism of resistance. Combining a STAT3 inhibitor like this compound with an EGFR TKI (e.g., gefitinib, osimertinib) is a promising strategy to overcome or delay the onset of resistance.

Experimental Workflow

EGFR_STAT3_Workflow cluster_workflow Experimental Workflow Start Start: EGFR-mutant NSCLC cells Treatment Treat with: 1. EGFR TKI 2. This compound 3. Combination Start->Treatment Resistance Establish TKI-resistant cell line Start->Resistance Viability Assess Cell Viability (MTT/CTG Assay) Treatment->Viability Apoptosis Measure Apoptosis (FACS, Western Blot) Treatment->Apoptosis Signaling Analyze Signaling (Western Blot for p-EGFR, p-STAT3) Treatment->Signaling End End: Evaluate synergistic effects and resistance reversal Viability->End Apoptosis->End Signaling->End Resist_Treatment Treat resistant cells with combination Resistance->Resist_Treatment Resist_Assess Assess viability and signaling in resistant cells Resist_Treatment->Resist_Assess Resist_Assess->End

Workflow for testing this compound with EGFR inhibitors.

Conclusion

This compound, as a specific inhibitor of the oncogenic STAT3 signaling pathway, holds significant promise for use in combination with a variety of standard chemotherapy agents. The preclinical data, both direct and inferred from studies with other STAT3 inhibitors, strongly suggest that such combinations can lead to synergistic anti-tumor effects and may help in overcoming chemoresistance. The protocols and conceptual frameworks provided here offer a starting point for researchers to further investigate and validate the therapeutic potential of this compound in combination regimens. Further in-depth studies are warranted to translate these promising preclinical findings into clinical applications.

References

Application of BP-1-102 in T-cell Acute Lymphoblastic Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with high relapse rates and poor prognosis, necessitating the development of novel targeted therapies. The JAK2/STAT3 signaling pathway is frequently activated in T-ALL, promoting cell proliferation and survival, making it a promising therapeutic target.[1] BP-1-102 is a small-molecule inhibitor that has been shown to block the phosphorylation of STAT3, a key component of this pathway.[2][3] This document provides detailed application notes and protocols for the use of this compound in T-ALL research, based on preclinical studies.

Mechanism of Action

This compound exerts its antitumor effects in T-ALL by suppressing the JAK2/STAT3/c-Myc signaling pathway.[2][4] By inhibiting the phosphorylation of STAT3, this compound prevents its activation and subsequent translocation to the nucleus, where it would otherwise promote the transcription of target genes involved in cell proliferation and survival, such as c-Myc.[4][5] The downregulation of this pathway leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in T-ALL cells.[2][4]

JAK2_STAT3_c-Myc_Signaling_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation cMyc c-Myc Nucleus->cMyc Transcription Proliferation_Survival Cell Proliferation & Survival cMyc->Proliferation_Survival BP1_102 This compound BP1_102->pSTAT3 Inhibition CCK8_Assay_Workflow Start Start Seed_Cells Seed T-ALL cells in a 96-well plate Start->Seed_Cells Add_Drug Add gradient concentrations of this compound Seed_Cells->Add_Drug Incubate Incubate for 48 hours Add_Drug->Incubate Add_CCK8 Add CCK-8 solution to each well Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat T-ALL cells with This compound for 24 hours Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Add_Stains Incubate Incubate in the dark for 15 minutes Add_Stains->Incubate Analyze_FCM Analyze by flow cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

References

Troubleshooting & Optimization

troubleshooting BP-1-102 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, BP-1-102. The information below is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a hydrophobic molecule, a characteristic common to many small molecule inhibitors designed to cross cell membranes and interact with intracellular targets.[1][2] Its chemical structure contains large nonpolar regions, leading to poor solubility in water and polar buffer systems.[1] Like many "brick-dust" molecules, it has a high melting point and strong crystal lattice energy, which can also contribute to its low aqueous solubility.[2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] It is soluble in DMSO at concentrations up to 100 mg/mL (159.59 mM).[4] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[4]

Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium or buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform an intermediate dilution step. For example, first, dilute your 10 mM stock solution to 1 mM in DMSO, and then add this to your final medium.[3]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may have formed.[3] It is recommended to use a low-frequency sonicator to avoid degrading the compound.

  • Vortexing: Immediately after adding the compound to the aqueous medium, vortex the solution gently to ensure it is mixed evenly and to help keep it in solution.

  • Warm the Medium: Gently warming your cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility.

  • Use a Carrier Solvent System: For in vivo studies or if direct dilution is consistently failing for in vitro work, consider using a co-solvent system. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3][4]

Q4: Can I store my this compound stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods.[3] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] A stock solution in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[4]

Q5: What are some alternative formulation strategies if I cannot use DMSO in my experiment?

A5: If DMSO is not suitable for your experimental system, other strategies for formulating poorly soluble drugs can be considered, although these will require more extensive formulation development:

  • Co-solvents: Systems using polyethylene glycol (PEG), propylene glycol, or ethanol can be explored.[6]

  • Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL can help to create micellar formulations that increase the apparent solubility of hydrophobic compounds.[7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][9]

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed.[7][10]

Physicochemical and Solubility Data

PropertyValueSource
Molecular FormulaC29H27F5N2O6S[4][11]
Molecular Weight626.59 g/mol [4][11]
AppearanceWhite to off-white solid powder[11]
Solubility
WaterInsoluble[4][5]
EthanolInsoluble[4]
DMSO≥ 33 mg/mL (52.67 mM) to 100 mg/mL (159.59 mM)[4][11]
In Vivo Formulation Solubility
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (5.27 mM)[3]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O5.0 mg/mL (7.98 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.27 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or buffer (e.g., PBS)

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, to prepare a final concentration of 10 µM in 10 mL of medium, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium to make a 100 µM solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed (37°C) cell culture medium.

    • Mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming of the medium.

    • Use the working solution immediately after preparation.

Protocol 3: Preparation of this compound Formulation for In Vivo Animal Studies (Intravenous Injection)
  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween 80

    • Sterile ddH2O or saline

    • Sterile tubes

  • Procedure (for a 5 mg/mL solution): [4]

    • Prepare the vehicle by mixing the solvents in the correct order. For a 1 mL final volume, the components are:

      • DMSO: 50 µL (5%)

      • PEG300: 400 µL (40%)

      • Tween 80: 50 µL (5%)

      • ddH2O: 500 µL (50%)

    • Weigh 5 mg of this compound powder.

    • Add the 50 µL of DMSO to the powder and mix until fully dissolved.

    • Add the 400 µL of PEG300 to the DMSO solution and mix until clear.

    • Add the 50 µL of Tween 80 to the mixture and mix until clear.

    • Finally, add the 500 µL of ddH2O slowly while mixing to bring the total volume to 1 mL.

    • The final solution should be clear. This formulation should be used immediately after preparation.

Visual Guides

TroubleshootingWorkflow start_node Start: this compound Powder process_node_1 Prepare High-Concentration Stock Solution (e.g., 10 mM) start_node->process_node_1 Add Anhydrous DMSO process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node end_node Final Working Solution decision_node_1 Is the powder fully dissolved? process_node_1->decision_node_1 Vortex/Sonicate solution_node_1 Stock Solution Ready decision_node_1->solution_node_1 Yes issue_node_1 Incomplete Dissolution decision_node_1->issue_node_1 No process_node_3 process_node_3 solution_node_1->process_node_3 Dilute in Aqueous Medium (e.g., Cell Culture Medium) process_node_2 process_node_2 issue_node_1->process_node_2 Troubleshoot: - Use fresh DMSO - Gentle warming (37°C) - Sonication process_node_2->process_node_1 decision_node_2 Does precipitation occur? process_node_3->decision_node_2 decision_node_2->end_node No issue_node_2 Precipitation Observed decision_node_2->issue_node_2 Yes process_node_4 process_node_4 issue_node_2->process_node_4 Troubleshoot: 1. Use Serial Dilution 2. Add to pre-warmed medium 3. Use co-solvent formulation process_node_4->process_node_3

Caption: Troubleshooting workflow for dissolving this compound.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node receptor_node kinase_node kinase_node stat_node stat_node inhibitor_node inhibitor_node downstream_node downstream_node receptor Cytokine Receptor jak JAK receptor->jak Activates stat3_mono STAT3 (monomer) jak->stat3_mono Phosphorylates stat3_dimer STAT3 Dimer stat3_mono->stat3_dimer Dimerization nucleus_stat3 STAT3 Dimer stat3_dimer->nucleus_stat3 Translocation bp1102 This compound bp1102->stat3_dimer Inhibits Dimerization gene_expression Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) nucleus_stat3->gene_expression Promotes cytokine Cytokine/Growth Factor cytokine->receptor Binds

References

optimizing BP-1-102 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BP-1-102, with a focus on optimizing its concentration for IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding to the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent translocation to the nucleus.[4][5][6] By blocking these steps, this compound effectively inhibits STAT3-mediated gene transcription involved in cell survival, proliferation, and angiogenesis.[1][2][6]

Q2: The topic mentions this compound as a Bcr-Abl/Lyn dual inhibitor. Can you clarify this?

While the Bcr-Abl and Lyn signaling pathways are critical in malignancies like Chronic Myeloid Leukemia (CML), current research overwhelmingly identifies this compound as a selective STAT3 inhibitor.[1][2][3] STAT3 can be a downstream effector of the Bcr-Abl signaling pathway, and its inhibition has shown potential in overcoming resistance to Bcr-Abl inhibitors like imatinib.[7] In fact, a derivative of this compound, BP-5-087, has been shown to restore sensitivity to tyrosine kinase inhibitors (TKIs) in resistant CML cells by targeting STAT3.[7] Therefore, while this compound affects signaling in Bcr-Abl positive cells, it is primarily through the inhibition of STAT3, not by directly inhibiting Bcr-Abl or Lyn kinases.

Q3: What is a typical starting concentration range for IC50 determination of this compound in cell-based assays?

Based on published data, a common starting concentration range for this compound in cellular assays is between 1 µM and 50 µM.[8] The reported IC50 values for this compound vary depending on the cell line and assay duration, but generally fall within the low micromolar range.[4][6] For initial experiments, it is advisable to use a broad range of concentrations (e.g., 0.1, 1, 10, 50 µM) to determine the approximate potency in your specific cell system.

Q4: How should I prepare and store this compound for my experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could affect cell viability (typically ≤ 0.5%).

Troubleshooting Guide for IC50 Determination

Issue Possible Cause Suggested Solution
No significant inhibition observed even at high concentrations. 1. Cell line may be insensitive to STAT3 inhibition. 2. Incorrect concentration of this compound used. 3. Degradation of the compound.1. Confirm that your cell line has constitutively active STAT3 signaling. You can do this by Western blot for phosphorylated STAT3 (p-STAT3). 2. Verify the concentration of your stock solution and ensure accurate dilutions. 3. Use a fresh aliquot of this compound.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity.
Steep or shallow dose-response curve. 1. Inappropriate range of concentrations tested. 2. The assay window is too small.1. Perform a preliminary experiment with a wider, logarithmic range of concentrations to identify the optimal range for your full experiment. 2. Optimize your assay conditions (e.g., cell number, incubation time) to maximize the difference in signal between untreated and positive control wells.
IC50 value is significantly different from published data. 1. Different cell line used. 2. Variations in experimental conditions (e.g., cell density, incubation time, assay method).1. IC50 values are cell line-dependent. Compare your results to data from the same or similar cell lines. 2. Standardize your protocol and ensure all parameters are consistent with the literature you are referencing.

Experimental Protocols

Cell Viability Assay for IC50 Determination (e.g., MTT or CCK-8 Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cell death if available.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Convert the raw data to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for STAT3 Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on STAT3 phosphorylation.

Signaling Pathways and Experimental Workflow

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Dimer->Gene_Expression Binds to DNA & regulates transcription DNA DNA BP1_102 This compound BP1_102->STAT3_inactive Inhibits SH2 domain (prevents phosphorylation and dimerization)

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Bcr_Abl_Lyn_Signaling cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl Lyn Lyn Bcr_Abl->Lyn Activates Gab2 Gab2 Bcr_Abl->Gab2 Phosphorylates STAT3 STAT3 Bcr_Abl->STAT3 Activates (indirectly) Lyn->Gab2 Phosphorylates Imatinib_Resistance Imatinib Resistance Lyn->Imatinib_Resistance PI3K PI3K Gab2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation STAT3->Imatinib_Resistance IC50_Workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Drug_Dilution Prepare Serial Dilutions of this compound Cell_Seeding->Drug_Dilution Treatment Treat Cells Drug_Dilution->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Viability_Assay Perform Viability Assay (MTT, CCK-8) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Analyze Data & Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Troubleshooting BP-1-102 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BP-1-102. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to the STAT3 inhibitor, this compound, in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying causes of resistance and explore potential strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the possible reasons?

A1: Acquired resistance to this compound, a potent STAT3 inhibitor, can arise from several molecular mechanisms. Based on studies of resistance to STAT3 inhibitors and other targeted therapies, the most common causes include:

  • Feedback Activation of STAT3: The cancer cells may have developed a feedback loop that reactivates STAT3 despite the presence of this compound. This can be mediated by the upregulation of upstream activators like JAK kinases or receptor tyrosine kinases.[1][2][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for STAT3 inhibition by upregulating parallel or alternative survival pathways. Key bypass pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[3][4][5][6] Crosstalk between these pathways and the STAT3 pathway is a well-documented mechanism of drug resistance.[3][4][5][6][7][8]

  • Upregulation of Anti-Apoptotic Proteins: STAT3 is a key transcriptional regulator of anti-apoptotic proteins such as Mcl-1 and Bcl-xL. Resistant cells may have found alternative ways to maintain high levels of these proteins, thereby blocking the apoptotic cell death induced by this compound.

  • Activation of the NF-κB Pathway: There is significant crosstalk between the STAT3 and NF-κB signaling pathways.[9][10][11] In some cases, inhibition of STAT3 can lead to the activation of NF-κB, which can promote cell survival and inflammation.[9][10][12]

  • Increased Drug Efflux: While less commonly documented for this compound specifically, cancer cells can develop resistance to various drugs by overexpressing drug efflux pumps that actively remove the compound from the cell, lowering its intracellular concentration.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.[13][14][15] You can determine the IC50 by performing a cell viability assay, such as the MTT or CCK-8 assay, with a range of this compound concentrations.[13][16]

Q3: Are there any commercially available cell lines known to be resistant to this compound?

A3: Yes, the human glioblastoma cell line T98G has been reported to be highly resistant to this compound.[11][17] This cell line can serve as a useful positive control for resistance in your experiments. In contrast, the U-87 MG glioblastoma cell line is sensitive to this compound.[11][17]

Troubleshooting Guide

If you are observing resistance to this compound, the following troubleshooting guide provides a systematic approach to investigate the potential underlying mechanisms.

Problem 1: Decreased Cell Death in Response to this compound Treatment

Possible Cause: Your cells have developed resistance, leading to a higher IC50 value.

Troubleshooting Steps:

  • Confirm Resistance by Determining the IC50:

    • Culture both the suspected resistant cells and the parental sensitive cells (if available).

    • Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on both cell populations.

    • Calculate and compare the IC50 values. A significant increase in the IC50 for the suspected resistant cells confirms resistance.

    Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOLT-4T-cell Acute Lymphoblastic Leukemia11.56 ± 0.47[18][19]
CUTLL1T-cell Acute Lymphoblastic Leukemia14.99 ± 0.63[18][19]
U251Glioblastoma10.51[20][21]
A172Glioblastoma8.53[20][21]
AGSGastric Cancer~6.4[22]
Problem 2: Persistent STAT3 Activation Despite this compound Treatment

Possible Cause: Feedback activation of STAT3 or activation of bypass signaling pathways.

Troubleshooting Steps:

  • Assess STAT3 Phosphorylation:

    • Treat both sensitive and resistant cells with this compound.

    • Perform western blot analysis to detect the levels of phosphorylated STAT3 (p-STAT3 at Tyr705) and total STAT3.

    • If p-STAT3 levels remain high in resistant cells after treatment, this suggests a mechanism that circumvents this compound's inhibitory action.

  • Investigate Bypass Pathways:

    • Perform western blot analysis on lysates from sensitive and resistant cells (with and without this compound treatment) to examine the activation status of key proteins in the MAPK and PI3K/Akt pathways.

    • Probe for phosphorylated and total forms of ERK1/2 (p-ERK, total ERK) and Akt (p-Akt, total Akt). Increased phosphorylation of these proteins in resistant cells could indicate the activation of these bypass pathways.[4]

  • Examine NF-κB Activation:

    • Perform western blot analysis for phosphorylated and total p65 (a key subunit of NF-κB). An increase in p-p65 in resistant cells could point to NF-κB activation as a resistance mechanism.

Problem 3: Resistant Cells Evade Apoptosis

Possible Cause: Upregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL.

Troubleshooting Steps:

  • Analyze Mcl-1 and Bcl-xL Expression:

    • Perform western blot analysis on lysates from sensitive and resistant cells to compare the protein levels of Mcl-1 and Bcl-xL. Upregulation of these proteins in resistant cells can confer resistance to apoptosis.

  • Functional Validation with siRNA:

    • Use small interfering RNA (siRNA) to specifically knock down the expression of Mcl-1 and/or Bcl-xL in the resistant cells.

    • After knockdown, re-treat the cells with this compound and perform a cell viability assay.

    • If the cells regain sensitivity to this compound after knockdown of Mcl-1 or Bcl-xL, it confirms their role in the resistance mechanism.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol is adapted from methods for generating drug-resistant cell lines.[1][13][16][19]

  • Determine the initial IC50: First, determine the IC50 of this compound for your parental cell line using a cell viability assay.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation process, allowing the cells to recover and resume normal proliferation at each new concentration. This process can take several months.

  • Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), confirm the level of resistance by re-determining the IC50 and comparing it to the parental line.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of the selection process.

G cluster_0 Initial Culture cluster_1 Resistance Induction cluster_2 Resistant Line Characterization Parental Cells Parental Cells Determine IC50 Determine IC50 Parental Cells->Determine IC50 Culture at IC20 Culture at IC20 Determine IC50->Culture at IC20 Monitor Proliferation Monitor Proliferation Culture at IC20->Monitor Proliferation Increase Dose Increase Dose Increase Dose->Culture at IC20 Repeat Cycle Resistant Cells Resistant Cells Increase Dose->Resistant Cells Resistance Achieved Monitor Proliferation->Increase Dose Confirm New IC50 Confirm New IC50 Resistant Cells->Confirm New IC50 Cryopreserve Cryopreserve Confirm New IC50->Cryopreserve

Workflow for generating this compound resistant cell lines.
Protocol 2: Western Blot Analysis of Key Signaling Proteins

This is a general protocol that should be optimized for your specific antibodies and cell lines.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-ERK1/2, ERK1/2, p-Akt, Akt, p-p65, p65, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: siRNA-Mediated Knockdown of Mcl-1 or Bcl-xL

This protocol provides a general guideline for transiently knocking down gene expression.

  • Cell Seeding: Seed the this compound resistant cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the Mcl-1, Bcl-xL, or a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest a portion of the cells and perform western blot analysis to confirm the successful knockdown of the target protein (Mcl-1 or Bcl-xL).

  • Drug Sensitivity Assay:

    • With the remaining cells, perform a cell viability assay with a range of this compound concentrations to determine if the knockdown of Mcl-1 or Bcl-xL has restored sensitivity to the drug.

Signaling Pathways in this compound Action and Resistance

The following diagrams illustrate the signaling pathways involved in the action of this compound and the potential mechanisms of resistance.

G cluster_0 Upstream Activation cluster_1 STAT3 Signaling cluster_2 Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Cytokines/Growth Factors->Receptor Tyrosine Kinases JAK JAK Receptor Tyrosine Kinases->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimerization STAT3 Dimerization p-STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Mcl-1 Mcl-1 Gene Transcription->Mcl-1 Bcl-xL Bcl-xL Gene Transcription->Bcl-xL Cyclin D1 Cyclin D1 Gene Transcription->Cyclin D1 Apoptosis Inhibition Apoptosis Inhibition Mcl-1->Apoptosis Inhibition Bcl-xL->Apoptosis Inhibition Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation This compound This compound This compound->STAT3 Inhibits Phosphorylation

Mechanism of action of this compound on the STAT3 signaling pathway.

G cluster_0 STAT3 Pathway cluster_1 Bypass Pathways cluster_2 Resistance Mechanisms STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Activation MAPK/ERK Pathway MAPK/ERK Pathway p-STAT3->MAPK/ERK Pathway Crosstalk PI3K/Akt Pathway PI3K/Akt Pathway p-STAT3->PI3K/Akt Pathway Crosstalk NF-kB Pathway NF-kB Pathway p-STAT3->NF-kB Pathway Crosstalk Cell Survival Cell Survival p-STAT3->Cell Survival Proliferation Proliferation p-STAT3->Proliferation This compound This compound This compound->p-STAT3 Inhibition MAPK/ERK Pathway->Cell Survival MAPK/ERK Pathway->Proliferation Upregulation of\nMcl-1/Bcl-xL Upregulation of Mcl-1/Bcl-xL MAPK/ERK Pathway->Upregulation of\nMcl-1/Bcl-xL PI3K/Akt Pathway->Cell Survival PI3K/Akt Pathway->Proliferation PI3K/Akt Pathway->Upregulation of\nMcl-1/Bcl-xL NF-kB Pathway->Cell Survival NF-kB Pathway->Proliferation

Potential bypass pathways leading to this compound resistance.

References

how to minimize off-target effects of BP-1-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BP-1-102, a potent STAT3 inhibitor. Our resources are designed to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding to the SH2 domain of STAT3 with a binding affinity (Kd) of 504 nM.[2] This interaction blocks the binding of phosphotyrosine-containing peptides to the SH2 domain, thereby preventing STAT3 activation, dimerization, and its subsequent translocation to the nucleus to regulate gene expression.[3][4]

Q2: What are the known on-target effects of this compound?

This compound has been shown to inhibit STAT3 activation at concentrations between 4-6.8 µM.[2] This inhibition leads to the downregulation of various STAT3 target genes involved in cell survival, proliferation, and angiogenesis, including c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF.[1]

Q3: What is known about the selectivity and off-target profile of this compound?

This compound is a selective STAT3 inhibitor. Studies have shown that it has minimal to no effect on the phosphorylation of several other signaling proteins, including Shc, Src, Jak-1/2, Erk1/2, and Akt.[1][2] It also preferentially inhibits the formation of STAT3-STAT3 homodimers over STAT1-STAT3, STAT1-STAT1, or STAT5-STAT5 dimers.[2] However, one study indicated that this compound can weakly inhibit IFNγ-induced STAT1 phosphorylation and has been observed to inhibit GM-CSF induced STAT5 phosphorylation at concentrations below 12.5 µM.[3]

Q4: How can I minimize the potential for off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, including proper negative and positive controls is essential for interpreting your data accurately.

Q5: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects leading to cytotoxicity. 2. Cell line is particularly sensitive to the inhibitor or solvent.1. Perform a dose-response curve to determine the IC50 for cell viability and compare it to the concentration required for STAT3 inhibition. 2. Use a structurally distinct STAT3 inhibitor as an orthogonal control to confirm that the observed phenotype is due to STAT3 inhibition. 3. Reduce the concentration of DMSO in the final culture medium to less than 0.1%.
Inconsistent inhibition of STAT3 phosphorylation. 1. Degradation of this compound. 2. Variability in cell density or stimulation conditions. 3. Suboptimal antibody for Western blot detection.1. Prepare fresh stock solutions of this compound. 2. Ensure consistent cell seeding density and stimulation conditions across experiments. 3. Validate your phospho-STAT3 antibody using appropriate controls.
Unexpected changes in signaling pathways other than STAT3. 1. Potential off-target activity of this compound. 2. Crosstalk between the STAT3 pathway and other signaling cascades.1. Perform a Western blot analysis to check the phosphorylation status of known or suspected off-target kinases. 2. Consult the literature for known interactions between STAT3 and the affected pathway in your cellular context.

Quantitative Data Summary

Parameter Value Reference
Binding Affinity (Kd) for STAT3 504 nM[2]
IC50 for STAT3 DNA-binding activity 6.8 ± 0.8 µM[2]
Concentration for STAT3 activation inhibition 4-6.8 µM[2]
Cytotoxicity IC50 (30M cells, 3 days) 2 µM[2]
Cytotoxicity IC50 (OCI-AML2 cells, 72h) 10 µM[2]
Cytotoxicity EC50 (MDA468 cells, 72h) 10.9 µM[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 and Off-Target Kinase Phosphorylation

This protocol provides a method to assess the on-target effect of this compound on STAT3 phosphorylation and its potential off-target effects on other kinases.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-STAT3, total STAT3, phospho-Src, total Src, phospho-Akt, total Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Nuclear Translocation BP1_102 This compound BP1_102->STAT3_inactive Inhibits Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Target_Genes Target Gene Expression (c-Myc, Cyclin D1, etc.) DNA->Target_Genes Transcription Cytokine Cytokine Cytokine->Receptor

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Determine_Conc Determine Optimal This compound Concentration (Dose-Response) Cell_Treatment Treat Cells with This compound & Controls Determine_Conc->Cell_Treatment On_Target_Assay On-Target Validation (p-STAT3 Western Blot) Cell_Treatment->On_Target_Assay Off_Target_Assay Off-Target Assessment (p-Kinase Western Blot) Cell_Treatment->Off_Target_Assay Viability_Assay Cytotoxicity Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Quant Quantify Results On_Target_Assay->Data_Quant Off_Target_Assay->Data_Quant Viability_Assay->Data_Quant Interpret Interpret On- and Off-Target Effects Data_Quant->Interpret

Caption: A generalized workflow for assessing on- and off-target effects of this compound.

Caption: A logical flowchart for troubleshooting unexpected results with this compound.

References

time-course and dose-response studies with BP-1-102.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting time-course and dose-response studies with BP-1-102.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its mechanism of action involves binding to the SH2 domain of STAT3, which is crucial for STAT3 phosphorylation, dimerization, and subsequent nuclear translocation.[4] By blocking these steps, this compound inhibits the transcriptional activation of STAT3 target genes involved in cell proliferation, survival, and migration.[2][4]

2. What is the binding affinity and inhibitory concentration of this compound?

This compound binds to STAT3 with a dissociation constant (Kd) of 504 nM.[1][2][5] It inhibits STAT3 DNA-binding activity with an IC50 of approximately 6.8 µM.[1][3][5] The concentration required to block STAT3 activation in cells is typically in the range of 4-6.8 µM.[1][2][5]

3. How should I prepare and store this compound stock solutions?

This compound powder can be stored at -20°C for up to 3 years.[1][3] For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1][2] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulations involving PEG300, Tween80, and saline may be required.[2]

4. Is this compound selective for STAT3?

This compound shows preferential inhibition of STAT3 over other STAT family members like STAT1 and STAT5.[4][6] It has been reported to have minimal or no effect on the phosphorylation of other kinases such as Shc, Src, Jak-1/2, Erk1/2, or Akt.[1][2]

5. What are the known downstream effects of this compound treatment?

Treatment with this compound has been shown to suppress the expression of various STAT3 target genes, including c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1][6][7] This leads to the inhibition of cell growth, survival, migration, and invasion in cancer cells with constitutively active STAT3.[1][2] In some cell lines, this compound has also been observed to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[6][7][8]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of STAT3 phosphorylation.

  • Question: I am not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels after treating my cells with this compound. What could be the reason?

  • Answer:

    • Incorrect Concentration: Ensure you are using an effective concentration of this compound. The reported range for blocking STAT3 activation is 4-6.8 µM.[1][2] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Inadequate Incubation Time: The inhibition of STAT3 phosphorylation can be time-dependent.[6][8] Consider performing a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to identify the optimal treatment duration.

    • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]

    • Cell Line Specificity: The effect of this compound can be cell-line dependent. Some cell lines may have lower levels of constitutively active STAT3 or may be resistant.[6] Confirm that your cell line is known to have active STAT3 signaling.

    • Western Blotting Issues: Troubleshoot your Western blotting protocol, including antibody dilutions, transfer efficiency, and detection reagents.

Issue 2: High variability in cell viability assay results.

  • Question: My cell viability assays (e.g., MTS, CCK-8) are showing high variability between replicates when using this compound. How can I improve consistency?

  • Answer:

    • Compound Solubility: this compound has low aqueous solubility.[9] When diluting your DMSO stock into aqueous cell culture media, ensure thorough mixing to prevent precipitation. It is recommended to first dilute the stock in DMSO to an intermediate concentration before adding it to the media.[2]

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Edge Effects: In 96-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.

    • Treatment Duration: For time-course experiments, ensure that the treatment duration is consistent for all plates and that the assay is performed at the same time point post-treatment.

Issue 3: Unexpected cytotoxicity in control cells.

  • Question: I am observing cytotoxicity in my vehicle control (DMSO) treated cells. What should I do?

  • Answer:

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture media does not exceed a non-toxic level, typically ≤0.1%.[6]

    • Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more sensitive to DMSO.

Quantitative Data

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueDescriptionReference
Kd 504 nMBinding affinity to STAT3[1][2][5]
IC50 6.8 ± 0.8 µMInhibition of STAT3 DNA-binding activity in vitro[1][2]
Effective Concentration 4 - 6.8 µMConcentration to block STAT3 activation in cells[1][2]

Table 2: IC50/EC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50/EC50Reference
30M cellsCytotoxicity (Alamar Blue)3 days2 µM[1]
OCI-AML2 cellsCytotoxicity (MTS)72 h10 µM[1]
MDA-468 cellsCytotoxicity (MTS)72 h10.9 µM[1]
MOLT-4 cellsProliferation (CCK-8)48 h11.56 ± 0.47 µM[7]
143B cellsAnti-invasive activity12 h5.87 µM[3]
Mec-1 and RL cellsCell Viability (MTT)72 h6 µM - 10 µM[4]

Experimental Protocols

1. Protocol for Dose-Response Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well for AGS cells) and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[6]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) or the vehicle control (DMSO).[6][7]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

2. Protocol for Time-Course Western Blot for STAT3 Phosphorylation

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with a fixed concentration of this compound (e.g., 6 µM) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6][8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[9][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[6][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 to determine the change over time.

Visualizations

BP1102_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation BP1102 This compound BP1102->STAT3_p Inhibits Dimerization Gene_Transcription Gene Transcription (c-Myc, Cyclin D1, etc.) DNA->Gene_Transcription Binds to Promoter Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Treat cells with this compound and vehicle control prepare_drug->treat_cells incubate Incubate for a defined period (e.g., 72h) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTS/CCK-8) incubate->add_reagent measure Measure absorbance add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end Troubleshooting_Viability start Unexpected Cell Viability Results check_dmso Is final DMSO concentration ≤0.1%? start->check_dmso check_solubility Was the compound fully dissolved in media? check_dmso->check_solubility Yes reduce_dmso Reduce DMSO concentration in final dilution check_dmso->reduce_dmso No check_cells Are cells healthy and seeded uniformly? check_solubility->check_cells Yes improve_mixing Improve mixing or use intermediate dilution step check_solubility->improve_mixing No check_ic50 Is the dose range appropriate for the cell line? check_cells->check_ic50 Yes optimize_seeding Optimize cell seeding density and technique check_cells->optimize_seeding No perform_dose_range Perform a broader dose-range finding study check_ic50->perform_dose_range No end Re-run Experiment check_ic50->end Yes reduce_dmso->end improve_mixing->end optimize_seeding->end perform_dose_range->end

References

stability of BP-1-102 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the STAT3 inhibitor, BP-1-102, in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, including the specific type of medium, serum concentration, temperature, and exposure to light. While specific, long-term stability data in every possible cell culture medium is not extensively published, it is crucial for researchers to determine the stability under their specific experimental conditions. As a general guideline, it is recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment to ensure consistent activity. For long-term experiments, the stability should be empirically determined.

Q2: I am seeing variable results in my experiments with this compound. Could this be related to its stability?

Inconsistent experimental outcomes, such as variable IC50 values or inconsistent effects on downstream targets, can indeed be a result of compound instability. Degradation of this compound in the cell culture medium over the course of an experiment would lead to a decrease in the effective concentration of the active compound, thereby affecting the results. It is advisable to perform a stability check of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2) to rule out this possibility.

Q3: How can I determine the stability of this compound in my cell culture medium?

You can assess the stability of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound over time. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound 1. Degradation of the compound: this compound may have degraded in the cell culture medium over the incubation period. 2. Improper storage: Stock solution may have undergone multiple freeze-thaw cycles or was not stored properly. 3. Incorrect concentration: Errors in calculating the dilution for the working solution.1. Perform a stability study of this compound in your specific medium (see protocol below). Prepare fresh working solutions for each experiment. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 3. Double-check all calculations and ensure accurate pipetting.
High variability between replicate experiments 1. Inconsistent compound concentration: Due to degradation or precipitation of this compound in the medium. 2. Cellular efflux: Some cell lines may actively pump out the compound, leading to variable intracellular concentrations.[2]1. Ensure complete dissolution of this compound in the medium before adding to cells. Consider a brief sonication of the stock solution before dilution.[3] Perform a stability test. 2. Research if your cell line is known to express high levels of efflux pumps. Consider using efflux pump inhibitors if appropriate for your experimental design.
Unexpected cytotoxicity at low concentrations 1. DMSO toxicity: The final concentration of DMSO in the culture medium might be too high. 2. Contamination of stock solution: The stock solution might be contaminated.1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) in all experiments. 2. Prepare a fresh stock solution from a new vial of this compound.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in experiments

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Sample Preparation:

    • To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.

    • Monitor the absorbance at the λmax of this compound.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage of this compound remaining versus time.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0100100
298.599.1
496.297.8
891.794.5
2475.382.1
4855.868.4
7238.251.7

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions and should be determined empirically.

Visualizations

This compound Mechanism of Action

This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4] It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[2][5] This blockage inhibits the translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][6]

BP1_102_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation BP1_102 This compound BP1_102->STAT3_p Inhibition DNA DNA STAT3_dimer_nuc->DNA Binds to Target_Genes Target Gene (e.g., c-Myc, Cyclin D1, Survivin) DNA->Target_Genes Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Cytokine Cytokine Cytokine->Receptor

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 for different time points (0, 2, 4, 8, 24, 48, 72h) prep_working->incubate sample Collect Samples at Each Time Point incubate->sample precipitate Protein Precipitation with Cold Acetonitrile sample->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc analyze Calculate % Remaining vs. Time hplc->analyze end End analyze->end

Caption: Workflow for this compound stability testing.

References

addressing variability in BP-1-102 efficacy across different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, BP-1-102. The information herein is designed to address the observed variability in its anti-cancer efficacy across different cell types.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing minimal or no cytotoxic effect of this compound in our cancer cell line. What are the potential reasons for this lack of efficacy?

A1: The efficacy of this compound is highly dependent on the cellular context. Several factors can contribute to reduced sensitivity:

  • Low Basal Levels of Phosphorylated STAT3 (p-STAT3): this compound primarily targets the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation.[1] Cell lines with low endogenous levels of constitutively active p-STAT3 (Tyr705) may not rely on the STAT3 signaling pathway for their proliferation and survival, and therefore, will show limited response to this compound. For example, the AGS gastric cancer cell line with high p-STAT3 levels is sensitive to this compound, while the HGC-27 line with low p-STAT3 is not.

  • Presence of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, preventing it from reaching its intracellular target. This mechanism has been suggested as a potential cause of resistance.[2]

  • Alternative Survival Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of STAT3. Crosstalk with other pathways, such as MAPK/ERK or PI3K/Akt, can bypass the effects of STAT3 inhibition.

  • Genetic Heterogeneity of Cell Lines: Cancer cell lines are known to exhibit genetic drift and clonal diversity over time and across different laboratories.[3] This can lead to variations in target expression, signaling pathway dependencies, and drug transporter expression, all of which can affect the response to this compound.

  • Cell Culture Conditions: The tumor microenvironment can influence drug sensitivity. For instance, co-culture with bone marrow stromal cells has been shown to confer resistance to this compound in some lymphoma cell lines.[1]

Q2: How can we determine if our cell line is a suitable model for testing this compound?

A2: To assess the suitability of your cell line, we recommend the following initial experiments:

  • Assess Basal p-STAT3 (Tyr705) Levels: Perform a Western blot to determine the baseline levels of phosphorylated STAT3 at tyrosine 705. A high level of p-STAT3 (Tyr705) is a good indicator that the cell line is dependent on STAT3 signaling and is more likely to be sensitive to this compound.

  • Initial Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CCK-8) with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A low micromolar IC50 value would suggest sensitivity.

Q3: Our results show a decrease in p-STAT3 levels after this compound treatment, but we do not observe a corresponding decrease in cell viability. What could be the reason?

A3: This scenario suggests that while this compound is hitting its direct target, the cells are able to survive through other mechanisms. Possible explanations include:

  • Activation of Compensatory Pathways: Inhibition of STAT3 may trigger a feedback loop that activates other pro-survival signaling pathways. Investigating the activation status of key proteins in pathways like PI3K/Akt and MAPK/ERK after this compound treatment could provide insights.

  • Redundancy in STAT Family Members: While this compound is selective for STAT3, other STAT family members like STAT1 or STAT5 might be able to partially compensate for the loss of STAT3 function in some cell types.[1]

  • Insufficient Inhibition of Downstream Targets: Even with reduced p-STAT3, the remaining activity might be sufficient to maintain the expression of critical downstream survival proteins like c-Myc, Cyclin D1, and Bcl-xL above a certain threshold. A detailed time-course and dose-response analysis of these downstream targets via Western blotting is recommended.

Q4: We are seeing significant batch-to-batch variability in our this compound experiments. How can we minimize this?

A4: Consistency in experimental procedures is key to reducing variability. Here are some troubleshooting tips:

  • Cell Culture Consistency: Ensure that cells are used at a consistent passage number and confluency. Genetic and phenotypic drift can occur at high passage numbers.

  • Reagent Preparation: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization of the compound.

  • Assay Conditions: Standardize all incubation times, reagent concentrations, and cell seeding densities.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.

Data on this compound Efficacy Across Different Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the variability in its efficacy.

Cell LineCancer TypeIC50 (µM)Reference
Sensitive
143BOsteosarcoma4.17 - 4.4[4]
Mec-1B-cell Lymphoma6 - 10[1]
RLB-cell Lymphoma6 - 10[1]
MWCL-1Waldenström Macroglobulinemia6 - 10[1]
BCWM-1Waldenström Macroglobulinemia6 - 10[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia11.56 ± 0.47[5][6]
AGSGastric CancerDose-dependent inhibition
DU-145Prostate CarcinomaSensitive[7]
HeLaCervical CarcinomaSensitive[7]
MCF-7Breast AdenocarcinomaSensitive[7]
U2-OSOsteosarcomaSensitive[7]
U-87GlioblastomaSensitive[7]
Resistant
T98GlioblastomaResistant[7]
HGC-27Gastric CancerLittle to no effect

Key Experimental Protocols

Western Blot for Phosphorylated STAT3 (Tyr705) and Downstream Targets

Objective: To determine the levels of p-STAT3 (Tyr705) and downstream proteins (e.g., c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-Bcl-xL, anti-Survivin, anti-VEGF, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction of STAT3 with other proteins that might influence this compound efficacy.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against the protein of interest (e.g., STAT3)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • Sample buffer for Western blot

Procedure:

  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Visualizing Signaling Pathways and Workflows

This compound Mechanism of Action in the STAT3 Signaling Pathway

BP1_102_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation and DNA Binding BP1_102 This compound BP1_102->STAT3_inactive Inhibits Phosphorylation Gene_Expression Gene Expression (c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF) DNA->Gene_Expression 6. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Promotes Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: Mechanism of this compound action on the STAT3 signaling pathway.

Troubleshooting Workflow for Low this compound Efficacy

Troubleshooting_Workflow Start Low or No Efficacy of this compound Observed Check_pSTAT3 1. Assess Basal p-STAT3 (Tyr705) Levels (Western Blot) Start->Check_pSTAT3 pSTAT3_Low Low p-STAT3 Check_pSTAT3->pSTAT3_Low pSTAT3_High High p-STAT3 Check_pSTAT3->pSTAT3_High Consider_Alt_Model Cell line may not be STAT3-dependent. Consider alternative model. pSTAT3_Low->Consider_Alt_Model Check_Drug_Activity 2. Confirm this compound Activity on p-STAT3 (Western Blot after treatment) pSTAT3_High->Check_Drug_Activity No_pSTAT3_Inhibition No Inhibition of p-STAT3 Check_Drug_Activity->No_pSTAT3_Inhibition pSTAT3_Inhibition p-STAT3 is Inhibited Check_Drug_Activity->pSTAT3_Inhibition Troubleshoot_Experiment Check this compound integrity, concentration, and experimental protocol. No_pSTAT3_Inhibition->Troubleshoot_Experiment Investigate_Resistance 3. Investigate Resistance Mechanisms pSTAT3_Inhibition->Investigate_Resistance Efflux_Pumps Check for drug efflux pump expression (e.g., MDR1). Investigate_Resistance->Efflux_Pumps Alt_Pathways Investigate activation of compensatory pathways (e.g., PI3K/Akt, MAPK/ERK). Investigate_Resistance->Alt_Pathways Downstream_Targets Analyze expression of downstream STAT3 targets (c-Myc, Cyclin D1, etc.). Investigate_Resistance->Downstream_Targets

Caption: A logical workflow for troubleshooting low efficacy of this compound.

Logical Relationships of Factors Causing Variability in this compound Efficacy

Variability_Factors cluster_cellular Cellular Factors cluster_experimental Experimental Factors Variability Variability in this compound Efficacy pSTAT3_Levels Basal p-STAT3 Levels Variability->pSTAT3_Levels Drug_Efflux Drug Efflux Pumps Variability->Drug_Efflux Alt_Pathways Alternative Survival Pathways Variability->Alt_Pathways Genetic_Heterogeneity Genetic Heterogeneity Variability->Genetic_Heterogeneity Cell_Culture Cell Culture Conditions Variability->Cell_Culture Reagent_Quality Reagent Quality Variability->Reagent_Quality Assay_Execution Assay Execution Variability->Assay_Execution pSTAT3_Levels->Genetic_Heterogeneity Drug_Efflux->Genetic_Heterogeneity Alt_Pathways->Genetic_Heterogeneity Cell_Culture->Reagent_Quality Reagent_Quality->Assay_Execution

Caption: Key factors contributing to variability in this compound efficacy.

References

methods to improve the oral bioavailability of BP-1-102

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BP-1-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on methods to improve the oral bioavailability of this potent STAT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It binds to the SH2 domain of STAT3, which is crucial for its activation, thereby blocking STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus to regulate gene transcription.[3] By inhibiting STAT3, this compound can suppress the expression of various downstream targets involved in tumor cell proliferation, survival, migration, and invasion.[3]

Q2: this compound is described as "orally bioavailable," yet my in vivo experiments show inconsistent results after oral administration. Why might this be?

A2: While this compound has demonstrated oral activity in preclinical models, the term "orally bioavailable" indicates that the drug reaches systemic circulation after oral administration, but it does not specify the extent or consistency of absorption.[4] Like many direct STAT3 inhibitors, this compound has limited solubility in aqueous solutions.[5] This poor solubility can be a significant factor leading to variable dissolution in the gastrointestinal (GI) tract, resulting in inconsistent absorption and fluctuating plasma concentrations. This variability can, in turn, affect the reproducibility of your in vivo study outcomes.

Q3: What are the known solubility properties of this compound?

A3: this compound has been noted for its "limited solubility in water/buffer compartments."[5] However, it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] For preclinical studies, a common vehicle for oral gavage is a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, to achieve a suitable concentration for dosing.[2] It is important to note that such formulations are typically not suitable for clinical development.

Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate (e.g., micronization, nanosuspensions).

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate its absorption through the lymphatic system (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.

  • Prodrug Approach: Chemically modifying the drug to a more soluble or permeable form that converts back to the active parent drug in vivo.

Troubleshooting Guide

Issue: High variability or low efficacy in in vivo studies with orally administered this compound.

Potential Cause: Poor and variable oral absorption due to low aqueous solubility.

Solutions:

  • Optimize the Formulation: The initial step is to move beyond simple suspensions or co-solvent systems. The following tables and protocols provide an overview of advanced formulation strategies that can be explored.

  • Characterize Physicochemical Properties: Before extensive formulation work, it is crucial to quantify the solubility and permeability of your batch of this compound. This data will help in selecting the most appropriate bioavailability enhancement strategy.

ParameterExperimental MethodPurpose
Aqueous Solubility Shake-flask method in water, PBS (pH 7.4), and simulated gastric fluid (pH 1.2)To determine the intrinsic solubility and identify pH-dependent effects.
Permeability Caco-2 cell permeability assayTo assess the intestinal permeability and identify if the compound is a substrate for efflux transporters.
LogP/LogD HPLC-based or computational methodsTo understand the lipophilicity of the compound, which influences both solubility and permeability.

Advanced Formulation Strategies to Enhance Oral Bioavailability

The table below summarizes several advanced formulation strategies that can be applied to this compound.

StrategyPrincipleAdvantagesDisadvantages
Nanosuspension Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution.- Enhanced dissolution velocity- Improved saturation solubility- Suitable for high drug loading- Potential for particle aggregation- Physical instability (Ostwald ripening)
Amorphous Solid Dispersion (ASD) Dispersing this compound in a polymeric carrier in a high-energy amorphous state.- Significant increase in apparent solubility- Can be formulated into conventional solid dosage forms- Physically unstable (risk of recrystallization)- Potential for drug-polymer interactions affecting release
Self-Emulsifying Drug Delivery System (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.- Presents the drug in a solubilized state- Protects the drug from degradation- Can enhance lymphatic transport, bypassing first-pass metabolism- Limited drug loading capacity- Potential for GI side effects from surfactants- Chemical instability of the drug in the formulation
Prodrug Synthesis Chemical modification of this compound to attach a promoiety that improves solubility or permeability. The promoiety is cleaved in vivo to release the active drug.- Can overcome both solubility and permeability limitations- Potential for targeted delivery- Requires extensive medicinal chemistry effort- Potential for incomplete conversion to the active drug- Safety of the cleaved promoiety needs to be established

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the coarse suspension and milling media to the milling chamber. The chamber should be approximately 50-60% filled with the media.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-4 hours).

  • Periodically sample the suspension to monitor particle size distribution using dynamic light scattering (DLS).

  • Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation

Objective: To create an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its apparent solubility.

Materials:

  • This compound

  • Polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Completely dissolve both this compound and the polymer in the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation problem Inconsistent In Vivo Efficacy of Oral this compound solubility Aqueous Solubility problem->solubility Investigate Cause permeability Caco-2 Permeability problem->permeability Investigate Cause logp LogP/LogD problem->logp Investigate Cause nanosus Nanosuspension solubility->nanosus Low Solubility prodrug Prodrug Approach permeability->prodrug Low Permeability dissolution In Vitro Dissolution nanosus->dissolution Formulate & Test asd Amorphous Solid Dispersion asd->dissolution Formulate & Test sedds SEDDS sedds->dissolution Formulate & Test pk_study Pharmacokinetic Study in Animals dissolution->pk_study Promising Results efficacy Improved In Vivo Efficacy pk_study->efficacy Optimized Bioavailability

Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.

signaling_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (Active) stat3_inactive->stat3_active dimer STAT3 Dimer stat3_active->dimer Dimerization bp1102 This compound bp1102->stat3_active Inhibition of SH2 Domain nucleus Nucleus dimer->nucleus Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Mechanism of action of this compound in the STAT3 signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison of STAT3 Inhibitors: BP-1-102 vs. Stattic

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a prime target for drug development. Among the numerous small molecule inhibitors developed to thwart aberrant STAT3 signaling, BP-1-102 and Stattic are two prominent examples. This guide provides a comprehensive, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two SH2 Domain Binders

Both this compound and Stattic function by targeting the Src Homology 2 (SH2) domain of the STAT3 protein.[1][2][3] The SH2 domain is crucial for the phosphorylation, subsequent dimerization, and nuclear translocation of STAT3, which are all prerequisite steps for its activity as a transcription factor.[4][5] By binding to the SH2 domain, these inhibitors prevent the formation of functional STAT3 dimers, thereby blocking the transcriptional activation of downstream target genes involved in cell proliferation, survival, and angiogenesis.[4][5]

This compound, an orally bioavailable compound, was developed as an analog of S3I-201 and demonstrates a significant improvement in inhibitory activity.[6] It directly binds to the STAT3 SH2 domain, preventing its interaction with phosphorylated tyrosine residues on upstream receptor kinases.[3][6] Stattic, the first nonpeptidic small-molecule inhibitor of STAT3, also targets the SH2 domain, inhibiting STAT3 activation, dimerization, and nuclear translocation regardless of its phosphorylation state in vitro.[1][7] However, some studies suggest that Stattic may also exert STAT3-independent effects, including the inhibition of histone acetylation, calling for a careful interpretation of its cellular effects.[8]

Quantitative Performance: A Data-Driven Comparison

The efficacy of a small molecule inhibitor is best understood through its quantitative performance metrics. The following tables summarize the key in vitro performance data for this compound and Stattic.

Inhibitor Parameter Value Assay Reference
This compound Kd 504 nMSurface Plasmon Resonance[9][10]
IC50 6.8 ± 0.8 µMSTAT3 DNA-binding activity[9][11]
IC50 4.1 µMDisruption of Stat3-pY904 peptide binding[12]
IC50 4-6.8 µMSTAT3 activation[9][10]
IC50 6-10 µMCell viability (Waldenström Macroglobulinemia cells)[4]
Stattic IC50 5.1 µMSTAT3 activation (cell-free)[7][13]
EC50 1.7 µMCell survival (PC3 cells)[8]
EC50 5.5 µMCell survival (MDA-MB-231 cells)[8]
IC50 2.5 µMCell viability (Bel-7402 cells)[14]
IC50 2.94 µMCell viability (Hep G2 cells)[14]
IC50 5.1 µMCell viability (SMMC-7721 cells)[14]
IC50 3.188 µMCell viability (CCRF-CEM cells)[2]
IC50 4.89 µMCell viability (Jurkat cells)[2]

Downstream Effects: Impact on STAT3 Target Genes

The inhibition of STAT3 dimerization and nuclear translocation by this compound and Stattic leads to the downregulation of various STAT3 target genes crucial for tumor progression.

Inhibitor Downregulated Target Genes Reference
This compound c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF, Krüppel-like factor 8[9][10][12]
Stattic Mcl-1, Bcl-XL, Survivin, c-Myc[4]

Visualizing the STAT3 Signaling Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the STAT3 signaling pathway and the points of intervention.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA 6. DNA Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) DNA->Gene_Expression 7. Transcription BP1_102 This compound BP1_102->pSTAT3 Inhibits Dimerization Stattic Stattic Stattic->pSTAT3

Caption: The STAT3 signaling pathway and points of inhibition by this compound and Stattic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate STAT3 inhibitors.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay quantitatively measures the binding affinity of an inhibitor to the STAT3 SH2 domain.

FP_Assay_Workflow Recombinant_STAT3 Recombinant STAT3 Protein Incubation Incubation Recombinant_STAT3->Incubation Fluorescent_Peptide Fluorescently Labeled Phosphopeptide Fluorescent_Peptide->Incubation Inhibitor This compound or Stattic Inhibitor->Incubation FP_Reader Fluorescence Polarization Reader Incubation->FP_Reader Data_Analysis Data Analysis (IC50 Calculation) FP_Reader->Data_Analysis

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Protocol:

  • Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphotyrosine peptide that binds to the STAT3 SH2 domain (e.g., 5-carboxyfluorescein-GY(PO3H2)LPQTV-NH2), and the test inhibitor (this compound or Stattic).[15]

  • Incubation: In a microplate, combine the recombinant STAT3 protein and the fluorescent peptide. Add varying concentrations of the inhibitor.

  • Equilibration: Allow the reaction to equilibrate.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.

  • Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or Stattic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a key indicator of STAT3 activation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Inhibitor Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for a Western Blot experiment.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or Stattic for a defined period.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each sample.

  • Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 compared to total STAT3.

Conclusion

Both this compound and Stattic are valuable tools for investigating the role of STAT3 in cancer biology. This compound demonstrates potent and selective inhibition of STAT3 with favorable oral bioavailability.[9][10] Stattic, while also a potent STAT3 inhibitor, may have off-target effects that should be considered when interpreting experimental results.[8] The choice between these inhibitors will depend on the specific experimental context, including the cell type, desired mode of delivery (in vitro vs. in vivo), and the importance of ruling out STAT3-independent effects. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for designing rigorous experiments to further elucidate the therapeutic potential of STAT3 inhibition.

References

Unveiling the Downstream Targets of BP-1-102: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the downstream targets of BP-1-102, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] By objectively comparing its performance with alternative STAT3 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology, inflammation, and drug discovery.

Abstract

This compound is a selective STAT3 inhibitor that disrupts its activation, dimerization, and nuclear translocation, leading to the modulation of a wide array of downstream target genes crucial for tumor cell survival, proliferation, and metastasis.[5][6] This guide delves into the molecular mechanisms of this compound, presenting its effects on key signaling pathways and providing a comparative overview with other known STAT3 inhibitors. All data is presented in a structured format to facilitate clear comparison and informed decision-making in experimental design.

This compound: Mechanism of Action and Primary Downstream Targets

This compound directly binds to the SH2 domain of STAT3, a critical step for its phosphorylation and subsequent activation.[5] This inhibition is selective for STAT3 over other STAT family members like STAT1 and STAT5.[1] The primary consequence of this compound activity is the suppression of STAT3-mediated gene transcription.

The key downstream targets affected by this compound include a host of proteins integral to cancer progression:

  • Cell Cycle Regulators: Cyclin D1[1][2]

  • Anti-Apoptotic Proteins: Bcl-xL and Survivin[2][5]

  • Oncogenes: c-Myc[1][2][5]

  • Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)[2]

Beyond the canonical STAT3 pathway, this compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can induce the phosphorylation of JNK and p38 MAPK while inhibiting the activation of Extracellular Signal-Regulated Kinases (ERK).[1]

Performance Comparison: this compound vs. Alternative STAT3 Inhibitors

The landscape of STAT3 inhibitors is expanding, with several molecules in various stages of development. A direct comparison of their biochemical and cellular activities is crucial for selecting the appropriate tool for research.

InhibitorTargetIC50 (STAT3 DNA Binding)Cell-Based Assay (IC50)Key Features
This compound STAT3 6.8 µM [1][4]2-10.9 µM (various cell lines) [3]Orally bioavailable [2][3]
S3I-201STAT386 µM[1]~100 µMParent compound of this compound[1]
StatticSTAT35.1 µM4.2-21.7 µM (various cell lines)Widely used research tool
C188-9STAT31.6 µM1-5 µM (various cell lines)High affinity for STAT3 SH2 domain
Napabucasin (BBI608)STAT3/Cancer Stem CellsNot directly reported0.1-1 µM (various cell lines)In clinical trials[7]
OPB-31121STAT30.13 µM1-10 µM (various cell lines)In clinical trials[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).

BP1_102_Signaling_Pathway cluster_nucleus Nucleus Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive pY pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus DNA DNA STAT3_dimer->DNA Downstream_Genes Downstream Genes (c-Myc, Cyclin D1, Survivin, Bcl-xL, VEGF) DNA->Downstream_Genes Transcription BP1_102 This compound BP1_102->pSTAT3 MAPK_pathway MAPK Pathway (JNK, p38, ERK) BP1_102->MAPK_pathway

Caption: this compound inhibits STAT3 phosphorylation and modulates MAPK signaling.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis of this compound targets.

Experimental Protocols

To ensure the reproducibility of the findings cited, this section details the methodologies for key experiments used to validate the downstream targets of this compound.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation levels of STAT3 and its downstream target proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) or with a fixed concentration for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, c-Myc, Cyclin D1, Survivin, or β-actin overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Viability Assay (MTS/MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10^3 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the Western blot analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash them with PBS, and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

This compound is a well-characterized STAT3 inhibitor with a clear mechanism of action and a defined set of downstream targets. Its ability to suppress key oncogenic pathways makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its biological effects and a framework for its experimental application, empowering researchers to effectively utilize this compound in their studies. The provided comparative data and detailed protocols are intended to support rigorous and reproducible scientific inquiry.

References

Independent Verification of BP-1-102: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT3 inhibitor BP-1-102 with alternative compounds, supported by published experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate independent assessment.

Executive Summary

This compound is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Published research has consistently demonstrated its ability to bind to the STAT3 SH2 domain with high affinity, block STAT3 phosphorylation and dimerization, and subsequently inhibit the transcription of STAT3 target genes involved in tumor cell proliferation, survival, and migration.[3][4][5] While formal independent replication studies are not prevalent in the preclinical literature, numerous independent research groups have investigated and confirmed the anti-cancer properties of this compound across a variety of cancer cell lines and in vivo models, lending credence to its proposed mechanism of action and therapeutic potential. This guide synthesizes these findings, presents comparative data with other STAT3 inhibitors, and provides detailed experimental protocols to aid in the verification of these findings. As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials.

Data Presentation: this compound and Alternatives

The following tables summarize the quantitative data from published studies, offering a direct comparison of this compound with its precursor S3I-201.1066 and its own analogs.

Compound Binding Affinity (KD) to STAT3 IC50 (STAT3 DNA Binding) Cell Lines Showing Efficacy In Vivo Efficacy (Xenograft Models) Reference
This compound 504 nM6.8 µMMDA-MB-231 (Breast), A549 (Lung), Panc-1 (Pancreatic), DU145 (Prostate), AGS (Gastric), MOLT-4 (T-ALL), various Waldenström Macroglobulinemia and Multiple Myeloma linesHuman breast and lung cancer xenografts[3][4][5][6][7][8][9]
S3I-201.1066 2.7 µM36 µMReported to affect MDA-MB-231 and Panc-1, but found ineffective in other studiesNot specified in comparative studies[7][10][11]
This compound Analog 6 Not specifiedNot specifiedMDA-MB-231, U373, DU-145, HeLa, MCF-7, U2-OS, TC-1, TRAMP-C2Not specified[10][11]
This compound Analog 14 Not specifiedNot specifiedMDA-MB-231, U373, DU-145, HeLa, MCF-7, U2-OS, TC-1, TRAMP-C2Not specified[10][11]
Cell Line This compound IC50 (Cytotoxicity/Proliferation) S3I-201.1066 IC50 This compound Analog 6 IC50 This compound Analog 14 IC50 Reference
MDA-MB-231 (human breast adenocarcinoma)~10-20 µM> 50 µM~10-20 µM~20-30 µM[10][11]
U373 (human glioblastoma)~10-20 µM> 50 µM~10-20 µM~20-30 µM[10][11]
TC-1 (mouse lung cancer)~10 µM> 50 µM~10 µM~10 µM[10][11]
TRAMP-C2 (mouse prostate cancer)~10 µM> 50 µM~10 µM~10 µM[10][11]
MOLT-4 (human T-ALL)11.56 ± 0.47 µMNot specifiedNot specifiedNot specified[3]
CUTLL1 (human T-ALL)14.99 ± 0.63 µMNot specifiedNot specifiedNot specified[3]
AGS (human gastric cancer)Dose-dependent inhibition (IC50 not specified)Not specifiedNot specifiedNot specified[8]
Waldenström Macroglobulinemia cell lines (MWCL-1, BCWM-1)6-10 µMNot specifiedNot specifiedNot specified[9]

Experimental Protocols

In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine (pTyr) peptide ligand.

  • Reagents: Recombinant human STAT3 protein, a fluorescently labeled pTyr peptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2), assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), and the test compound (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • Add STAT3 protein and the test compound at various concentrations to the wells of a black, low-volume 384-well plate.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Add the fluorescently labeled pTyr peptide probe to all wells.

    • Incubate for another defined period (e.g., 30-60 minutes) at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT3 Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of STAT3 at Tyr705 in cancer cells with constitutively active STAT3.

  • Cell Culture: Culture cancer cell lines with known constitutive STAT3 activation (e.g., MDA-MB-231, A549) in appropriate media and conditions.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated STAT3 to total STAT3 is calculated and normalized to the vehicle control to determine the extent of inhibition.

Cell Viability/Cytotoxicity Assay (MTT or CCK-8)

This assay measures the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound Action

BP1_102_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation & Inhibition cluster_downstream Downstream Effects Cytokine/Growth Factor Cytokine/Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Cytokine/Growth Factor->Receptor Tyrosine Kinase Binds JAK/SRC Kinases JAK/SRC Kinases Receptor Tyrosine Kinase->JAK/SRC Kinases Activates STAT3_inactive STAT3 (inactive) JAK/SRC Kinases->STAT3_inactive Phosphorylates (pY705) pSTAT3 pSTAT3 (active) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates BP1_102 This compound BP1_102->pSTAT3 Inhibits Dimerization Target Gene Transcription Target Gene Transcription Nucleus->Target Gene Transcription Induces (e.g., c-Myc, Cyclin D1, Bcl-xL) Cell Proliferation\nSurvival\nAngiogenesis\nMetastasis Cell Proliferation Survival Angiogenesis Metastasis Target Gene Transcription->Cell Proliferation\nSurvival\nAngiogenesis\nMetastasis Promotes

Caption: this compound inhibits the dimerization of phosphorylated STAT3, preventing its nuclear translocation and the transcription of target genes that promote cancer cell proliferation and survival.

Experimental Workflow for In Vitro Verification

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis Cancer_Cells Select Cancer Cell Line (e.g., MDA-MB-231) Treatment Treat with this compound (Dose-Response) Cancer_Cells->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Western Western Blot for pSTAT3 & Total STAT3 Treatment->Western Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration IC50 Calculate IC50 (Viability) Viability->IC50 pSTAT3_Inhibition Quantify pSTAT3 Inhibition Western->pSTAT3_Inhibition Migration_Quant Quantify Cell Migration/ Invasion Migration->Migration_Quant

Caption: A typical in vitro workflow to verify the anti-cancer effects of this compound, involving cell treatment followed by assays for viability, STAT3 phosphorylation, and cell migration.

Logical Relationship: this compound vs. Alternatives

Logical_Relationship STAT3_Inhibitors Small-Molecule STAT3 Inhibitors BP1_102 This compound STAT3_Inhibitors->BP1_102 S3I_201 S3I-201.1066 (Precursor) STAT3_Inhibitors->S3I_201 Other_Inhibitors Other STAT3 Inhibitors (e.g., Stattic, Niclosamide) STAT3_Inhibitors->Other_Inhibitors Analogs This compound Analogs (e.g., Cmpd 6, 14) BP1_102->Analogs Leads to S3I_201->BP1_102 Improved upon

Caption: The relationship between this compound and other STAT3 inhibitors, highlighting its development from a precursor and the subsequent synthesis of its own analogs.

References

Safety Operating Guide

Personal protective equipment for handling BP-1-102

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of BP-1-102, a STAT3 inhibitor. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The handling of this compound requires stringent adherence to safety protocols to prevent exposure. The following personal protective equipment is mandatory.

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields.[1]Chemical splash goggles and a face shield worn over glasses/goggles.[1][2]
Hand Protection Disposable nitrile gloves for incidental contact.[1]Double-gloving with nitrile gloves or using heavier, chemical-resistant gloves for direct or prolonged contact.[1]
Body Protection Laboratory coat.Chemical-resistant apron or gown over a lab coat.[3]
Respiratory Protection Work in a certified chemical fume hood.If a fume hood is unavailable or insufficient, a risk assessment must determine the appropriate respirator (e.g., N95 or PAPR).[2]
Foot Protection Closed-toe shoes.Chemical-resistant shoe covers may be required based on risk assessment.

Operational and Disposal Plan

Safe handling and disposal are critical to laboratory safety and environmental responsibility. Follow these procedural steps for all work involving this compound.

Handling and Storage Protocol
  • Preparation : Before handling, thoroughly review the compound's Safety Data Sheet (SDS).[4] Ensure an eyewash station and safety shower are unobstructed and accessible.

  • Engineering Controls : All procedures that may generate dust or aerosols, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.[5]

  • Reconstitution :

    • This compound is typically dissolved in solvents such as DMSO.[6]

    • To avoid precipitation, pre-warm both the solvent and the culture medium to 37°C before preparing dilutions.[7]

    • If precipitation occurs, sonication can be used to redissolve the compound.[7]

  • Storage :

    • Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated area.

    • Following reconstitution into a stock solution, aliquot into single-use volumes and store at -20°C. Stock solutions are reported to be stable for up to 3 months.

Spill and Emergency Procedures
  • Minor Spill : If a small amount of solid or solution is spilled within a fume hood, decontaminate the surface with an appropriate solvent and absorbent pads. Place all cleanup materials in a sealed container for hazardous waste disposal.

  • Major Spill : Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal Plan
  • Segregation : Do not dispose of this compound or its solutions in standard trash or down the drain. All waste is considered hazardous.

  • Solid Waste : Collect all contaminated disposable materials (e.g., gloves, pipette tips, weigh boats, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all unused or waste solutions containing this compound in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Pickup : Contact your institution's EHS department to arrange for the proper disposal of all hazardous waste containers.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValue
Molecular Formula C₂₉H₂₇F₅N₂O₆S
Molecular Weight 626.59 g/mol
Binding Affinity (Kd for STAT3) 504 nM[6][7]
IC₅₀ (STAT3 DNA-binding) 6.8 µM[8][9]
Solubility (in DMSO) 100 mg/mL (159.59 mM)[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a standard 10 mM stock solution of this compound in DMSO.

  • Objective : To create a 10 mM stock solution for subsequent dilution in experimental assays.

  • Materials :

    • This compound solid powder

    • Anhydrous or fresh DMSO

    • Calibrated analytical balance

    • Sterile, conical-bottom microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

    • Calibrated micropipettes and sterile tips

  • Methodology :

    • Calculate Mass : Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L × 0.001 L × 626.59 g/mol × 1000 mg/g = 6.27 mg

    • Weigh Compound : Inside a chemical fume hood, carefully weigh 6.27 mg of this compound powder onto weigh paper and transfer it into a sterile vial.

    • Add Solvent : Add 1 mL of anhydrous DMSO to the vial.

    • Dissolve : Cap the vial securely and vortex until the solid is fully dissolved. If needed, use a sonicator to aid dissolution.[7]

    • Aliquot : Dispense the solution into smaller, single-use, light-protected tubes.

    • Label and Store : Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -20°C.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

G Procedural Workflow for this compound Handling prep 1. Pre-Operation Setup sds Review Safety Data Sheet (SDS) prep->sds ppe Don Appropriate PPE sds->ppe hood Verify Fume Hood Operation ppe->hood handling 2. Compound Handling hood->handling weigh Weigh Solid in Hood handling->weigh dissolve Reconstitute in Hood weigh->dissolve experiment Perform Experiment dissolve->experiment emergency Emergency Event? experiment->emergency spill Follow Spill Protocol Contact EHS emergency->spill Yes post 3. Post-Operation emergency->post No spill->post waste Segregate Hazardous Waste (Solid & Liquid) post->waste decon Decontaminate Work Area waste->decon dispose Arrange EHS Waste Pickup decon->dispose finish End dispose->finish

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.